molecular formula C24H26Br4N4O8 B1250749 Aerothionin

Aerothionin

Cat. No.: B1250749
M. Wt: 818.1 g/mol
InChI Key: BJWQSQOWGBUSFC-UWXQAFAOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aerothionin (CAS 28714-26-3) is a tetrabrominated spirocyclohexadienylisoxazole, a class of bromotyrosine-derived secondary metabolites sustainably isolated from marine sponges of the order Verongiida, such as Aplysina cavernicola . This dimeric, chimeric compound is characterized by its unique spiro-cyclohexadienylisoxazole framework and is supplied as a solid powder with a stated purity of >98% and a molecular weight of 818.10 g/mol . In research applications, this compound has demonstrated potent in vitro anti-tumor efficacy, making it a valuable candidate for oncology studies. It significantly diminishes the viability of mouse pheochromocytoma (MPC and MTT) cell lines under both normoxic and hypoxic conditions, with effects observed from concentrations of 25 µM . Furthermore, treatment with this compound leads to a reduction in the number of proliferating MPC cells and can significantly decelerate or even completely inhibit the growth of 3D pheochromocytoma cell spheroids, especially when administered in a fractionated treatment regime . Its cytotoxic activity also extends to other cancer cell lines, including HeLa (cervical cancer) cells . Beyond oncology, this compound exhibits a broad spectrum of antimicrobial activity, showing potent efficacy against bacteria and fungi, and has been shown to inactivate multidrug-resistant clinical isolates of Mycobacterium tuberculosis . It also displays promising activity against the chloroquine-resistant strain of Plasmodium falciparum and operates as a voltage-dependent calcium channel inhibitor . Intended Use & Precautions: this compound is a product classified For Research Use Only (RUO). It is exclusively tailored for laboratory research applications and is not intended for the diagnostic or treatment management of patients, or for any human or veterinary use . This product is not a drug or medical device and has not been evaluated or approved by any regulatory body for safety or efficacy.

Properties

Molecular Formula

C24H26Br4N4O8

Molecular Weight

818.1 g/mol

IUPAC Name

(5S,6R)-7,9-dibromo-N-[4-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19-,20-,23+,24+/m0/s1

InChI Key

BJWQSQOWGBUSFC-UWXQAFAOSA-N

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C([C@@H]4O)Br)OC)Br)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

Synonyms

aerothionin

Origin of Product

United States

Foundational & Exploratory

The Discovery and Bioactive Potential of Aerothionin from Marine Sponges: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aerothionin, a brominated tyrosine-derived metabolite, stands as a prominent example of the rich chemical diversity found within marine sponges. First isolated from sponges of the order Verongiida, this complex molecule has garnered significant attention from the scientific community for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its chemical properties, and its potential as a therapeutic agent. We present a compilation of quantitative data on its bioactivity, detailed experimental protocols for its isolation and characterization, and an exploration of its known mechanisms of action, including its effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the fascinating world of marine natural products.

Introduction

The marine environment, with its vast biodiversity, represents a largely untapped reservoir of novel chemical entities with significant therapeutic potential. Among the myriad of marine organisms, sponges (Phylum Porifera) have proven to be a particularly prolific source of unique secondary metabolites. These compounds, often produced by the sponge itself or its associated microbial symbionts, play crucial roles in the organism's defense and communication.

One such remarkable compound is this compound, a tetrabromo spirocyclohexadienylisoxazole. It was first identified from marine sponges belonging to the order Verongiida, notably from species such as Aplysina cavernicola, Aplysina gerardogreeni, and Aplysina fistularis. The unique chemical architecture of this compound, characterized by its dimeric structure and bromine substitution, has intrigued chemists and pharmacologists alike. Subsequent research has unveiled a range of potent biological activities, including cytotoxic, antimicrobial, and antifouling properties, highlighting its potential for development into new therapeutic agents.

This guide aims to provide an in-depth technical overview of the discovery, isolation, characterization, and biological evaluation of this compound.

Chemical Structure and Properties

This compound is a dimeric bromotyrosine derivative with the chemical formula C₂₄H₂₆Br₄N₄O₈. Its structure features two spirocyclohexadienylisoxazole moieties linked by a butylenediamine bridge. The presence of four bromine atoms on the aromatic rings is a characteristic feature of many Verongiida-derived metabolites and is believed to contribute significantly to its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₂₆Br₄N₄O₈
Molecular Weight818.10 g/mol LookChem
CAS Number66428-69-1LookChem
AppearanceCrystalline solidGeneral Knowledge
SolubilitySoluble in organic solvents like methanol, dichloromethaneGeneral Knowledge

Biological Activities and Quantitative Data

This compound has demonstrated a wide array of biological activities, making it a compound of significant interest for drug discovery and development.

Cytotoxic Activity

This compound exhibits potent cytotoxic effects against various cancer cell lines. This activity has been a primary focus of research, with studies demonstrating its ability to inhibit cancer cell proliferation and viability.

Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
HeLaCervical CancerIC₅₀Micromolar range
MCF-7Breast CancerIC₅₀Micromolar range
MPCPheochromocytomaRelative Viability (25 µM)83.7 ± 1.7%
MPCPheochromocytomaRelative Viability (50 µM)55.1 ± 2.2%
MTTPheochromocytomaRelative Viability (25 µM)88.6 ± 4.0% (normoxic)
MTTPheochromocytomaRelative Viability (50 µM)61.3 ± 1.7% (normoxic)

Table 3: Cytotoxicity of this compound against Normal Cell Lines

Cell LineCell TypeParameterValueReference
HUVECHuman Umbilical Vein Endothelial CellsEC₅₀43.8 µM
3T3Mouse FibroblastsRelative Viability (25 µM)116.6 ± 4.0%
Antimicrobial Activity

This compound has shown significant activity against various pathogenic microorganisms, including multidrug-resistant strains of Mycobacterium tuberculosis.

Table 4: Antimicrobial Activity of this compound

OrganismStrainParameterValue (µg/mL)Reference
Mycobacterium tuberculosisH37Rv (pan-sensitive)MIC12.5
Mycobacterium tuberculosisRifampin-resistantMIC12.5
Mycobacterium tuberculosisIsoniazid-resistantMIC12.5
Mycobacterium tuberculosisEthambutol-resistantMIC12.5
Mycobacterium tuberculosisStreptomycin-resistantMIC12.5
Mycobacterium tuberculosisClinical Isolate 1MIC6.5
Mycobacterium tuberculosisClinical Isolate 2MIC12.5
Mycobacterium tuberculosisClinical Isolate 3MIC25
Mycobacterium kansasiiMIC50
Mycobacterium scrofulaceumMIC100
Mycobacterium aviumMIC100
Antifouling Activity

Marine organisms often produce compounds to deter the settlement of other organisms on their surfaces. This compound has been investigated for its antifouling properties, which could have applications in the development of environmentally friendly marine coatings. While specific quantitative data is less common in the provided search results, its role as a chemical defense suggests potent antifouling activity.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a generalized procedure based on methodologies reported for the isolation of this compound from marine sponges like Pseudoceratina durissima.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification Sponge Sponge Sample (e.g., Aplysina sp.) Grind Grind to a fine powder Sponge->Grind Extract Exhaustive Maceration (e.g., with Methanol/Dichloromethane) Grind->Extract Crude Crude Extract Extract->Crude VLC Vacuum Liquid Chromatography (VLC) (e.g., C18 silica gel) Crude->VLC Fractions Fractions VLC->Fractions Active_Fraction Bioactive Fraction Fractions->Active_Fraction HPLC Reversed-Phase HPLC (RP-HPLC) (e.g., C18 column) Active_Fraction->HPLC Sephadex Sephadex LH-20 Column Chromatography HPLC->Sephadex Pure Pure this compound Sephadex->Pure

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

    • Seed the cells into a 96-well microplate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacteria using the broth microdilution method.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis This compound This compound Stock Solution Dilutions Serial Dilutions in 96-well plate This compound->Dilutions Inoculate Inoculate wells with bacteria Dilutions->Inoculate Inoculum Bacterial Inoculum (e.g., 0.5 McFarland) Inoculum->Inoculate Incubate Incubate (e.g., 18-24h at 37°C) Inoculate->Incubate Observe Visually inspect for turbidity Determine_MIC Determine MIC Observe->Determine_MIC

Caption: Workflow for the broth microdilution assay.

  • Preparation of Inoculum:

    • Culture the bacterial strain (e.g., M. tuberculosis or S. aureus) on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well microplate, perform serial twofold dilutions of the this compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microplate containing the this compound dilutions.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

    • An indicator dye such as resazurin can be added to aid in the determination of viability.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the diverse biological activities of this compound are not yet fully elucidated. However, research has pointed towards its interaction with specific cellular targets and signaling pathways.

Inhibition of Adenosine A₁ Receptor

Studies have suggested that this compound can act as an inhibitor of the adenosine A₁ receptor. The adenosine A₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine, initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream cellular processes. By inhibiting this receptor, this compound could disrupt these signaling events. The exact nature of this inhibition (e.g., competitive, non-competitive) requires further investigation.

General Adenosine A₁ Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R Adenosine A₁ Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets Adenosine Adenosine Adenosine->A1R Binds and Activates This compound This compound This compound->A1R Inhibits

Caption: General signaling pathway of the adenosine A₁ receptor.

Inhibition of Voltage-Dependent Calcium Channels

This compound has also been reported to inhibit voltage-dependent calcium channels. These channels are crucial for regulating the influx of calcium ions (Ca²⁺) into cells in response to changes in membrane potential. The influx of Ca²⁺ acts as a second messenger, triggering a wide range of cellular processes, including neurotransmitter release, muscle contraction, and gene expression. By blocking these channels, this compound can significantly disrupt these Ca²⁺-dependent signaling pathways. The specific subtype of calcium channel targeted by this compound and the molecular details of the interaction are areas for further research.

General Voltage-Dependent Calcium Channel Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VDCC Voltage-Dependent Calcium Channel Ca_in [Ca²⁺]in Calmodulin Calmodulin Ca_in->Calmodulin Binds and Activates CaMK Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) Calmodulin->CaMK Activates Cellular_Response Cellular Response CaMK->Cellular_Response Phosphorylates targets Depolarization Membrane Depolarization Depolarization->VDCC Opens Ca_out [Ca²⁺]out Ca_out->Ca_in Influx This compound This compound This compound->VDCC Inhibits

Caption: General signaling of a voltage-dependent calcium channel.

Conclusion and Future Perspectives

This compound, a fascinating brominated metabolite from marine sponges, has demonstrated significant potential as a lead compound for the development of new anticancer and antimicrobial drugs. Its unique chemical structure and potent biological activities underscore the importance of continued exploration of marine natural products.

While substantial progress has been made in understanding the bioactivity of this compound, several areas warrant further investigation. A more comprehensive understanding of its mechanism of action at the molecular level is crucial. Elucidating the specific binding interactions with its targets, such as the adenosine A₁ receptor and voltage-dependent calcium channels, will be instrumental in designing more potent and selective analogs. Furthermore, detailed studies on its in vivo efficacy, pharmacokinetic properties, and toxicity are necessary to advance its development as a therapeutic agent.

The synthesis of this compound and its derivatives will also be a key area of research, enabling the exploration of structure-activity relationships and the generation of novel compounds with improved pharmacological profiles. The continued investigation of this remarkable marine natural product holds great promise for the discovery of new and effective treatments for a range of human diseases.

A Technical Guide to the Aerothionin Biosynthesis Pathway in Aplysina Sponges

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathway of aerothionin, a prominent bromotyrosine-derived natural product from marine sponges of the genus Aplysina. This guide synthesizes current knowledge, focusing on the proposed enzymatic steps, key intermediates, and the experimental evidence that underpins our understanding.

Introduction

Sponges of the genus Aplysina (Order Verongiida) are prolific producers of a diverse array of brominated tyrosine alkaloids, which are central to their chemical defense mechanisms and have attracted significant interest for their potent pharmacological activities, including antimicrobial and cytotoxic properties. This compound, a bis-spirocyclohexadienylisoxazoline, is a characteristic metabolite of this genus. Understanding its biosynthesis is crucial for harnessing its therapeutic potential, potentially through synthetic biology or biomimetic synthesis approaches. This guide details the putative pathway, from primary metabolic precursors to the final complex structure, and outlines the key experimental work that has been instrumental in its elucidation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the essential amino acid L-phenylalanine. The pathway involves aromatic hydroxylation, halogenation, and a complex cyclization to form the characteristic spiroisoxazoline rings. The central carbon chain linking the two spiroisoxazoline units is believed to be derived from ornithine.

The proposed sequence is as follows:

  • Hydroxylation: L-phenylalanine is hydroxylated to form L-tyrosine, a reaction catalyzed by phenylalanine hydroxylase (PAH).

  • Bromination: L-tyrosine undergoes a two-step bromination by a putative halogenase enzyme to yield 3,5-dibromo-L-tyrosine. This is a key step in the formation of virtually all bromotyrosine derivatives in Aplysina.

  • Conversion to Oxime: The 3,5-dibromo-L-tyrosine is then believed to be converted into an oxime intermediate. The exact enzymatic steps for this transformation are not yet fully characterized.

  • Arene Oxide Formation: The aromatic ring of the oxime intermediate is proposed to form an arene oxide.

  • Spiroisoxazoline Formation: A nucleophilic attack from the oxime nitrogen onto the arene oxide epoxide ring leads to the formation of the spirocyclohexadienylisoxazoline core structure. This is a critical cyclization step.

  • Dimerization: Two spiroisoxazoline units, derived from the preceding steps, are linked together via a C4 carbon chain. This chain is hypothesized to originate from the amino acid ornithine, which provides the backbone that connects the two halves of the final this compound molecule.

Aerothionin_Biosynthesis Putative Biosynthetic Pathway of this compound Phe L-Phenylalanine E1 Phenylalanine Hydroxylase (PAH) Phe->E1 Tyr L-Tyrosine DiBromoTyr 3,5-Dibromo-L-tyrosine E2 Flavin-dependent Halogenase (x2) Tyr->E2 MonoBromoTyr 3-Bromo-L-tyrosine E3 Putative Enzymatic Steps DiBromoTyr->E3 Oxime Dibromotyrosine Oxime Intermediate AreneOxide Arene Oxide Intermediate Oxime->AreneOxide Epoxidation E4 Intramolecular Cyclization AreneOxide->E4 Spiro Spiroisoxazoline Monomer E5 Dimerization Spiro->E5 This compound This compound Ornithine Ornithine E6 Ornithine Decarboxylase? Ornithine->E6 C4_unit C4 Linker C4_unit->E5 E1->Tyr E2->DiBromoTyr + 2Br⁻ E3->Oxime E4->Spiro E5->this compound E6->C4_unit

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Experimental Evidence and Protocols

The most direct evidence for the this compound pathway comes from isotopic labeling studies. The seminal work in this area was conducted by Carney and Rinehart in 1995, who investigated the incorporation of radiolabeled amino acids into the bromotyrosine metabolites of Aplysina fistularis.

Radiolabeling Incorporation Studies

These experiments were designed to trace the metabolic fate of potential precursors by introducing them into the sponge tissue and subsequently analyzing the radioactivity of the isolated metabolites.

  • Sponge Collection and Acclimation: Specimens of Aplysina fistularis were collected and maintained in flowing seawater aquaria to acclimate.

  • Precursor Administration: 14C-labeled amino acids (L-tyrosine, L-3-bromotyrosine, and L-3,5-dibromotyrosine) were administered to the sponge. This was likely done by injection into the sponge mesohyl or by absorption from the surrounding water.

  • Incubation: The sponges were incubated for a set period (e.g., 24-72 hours) to allow for the metabolic incorporation of the labeled precursors into secondary metabolites.

  • Extraction: After incubation, the sponge tissue was collected, lyophilized, and exhaustively extracted with organic solvents (e.g., a mixture of dichloromethane and methanol) to isolate the bromotyrosine-containing compounds.

  • Purification and Isolation: The crude extract was fractionated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to isolate pure this compound and other related metabolites.

  • Radioactivity Measurement: The specific radioactivity (counts per minute per milligram) of the purified this compound was measured using a scintillation counter.

  • Analysis: The incorporation percentage was calculated to determine the efficiency with which each precursor was converted into the final product.

Experimental_Workflow Radiolabeling Experimental Workflow Start Sponge Collection (Aplysina fistularis) Admin Administer 14C-labeled Amino Acid Precursors Start->Admin Incubate Incubation Period (e.g., 24-72h) Admin->Incubate Extract Solvent Extraction of Sponge Tissue Incubate->Extract Isolate HPLC Purification of This compound Extract->Isolate Measure Scintillation Counting (Measure Radioactivity) Isolate->Measure End Calculate Precursor Incorporation Rate Measure->End

Caption: General workflow for radiolabeling experiments in Aplysina.

While the original publication's raw data is not fully accessible, the findings demonstrated a clear progression along the proposed pathway. The efficiency of incorporation provides strong evidence for the sequence of intermediates.

Precursor AdministeredRelative Incorporation into this compoundImplication
14C-L-PhenylalanineLowConsistent with being an early, primary precursor.
14C-L-TyrosineModerateSupports its role as the direct precursor to bromination.
14C-L-3,5-DibromotyrosineHighStrong evidence that it is a late-stage, committed precursor to the spiroisoxazoline ring.
Localization Studies

Further indirect evidence for the biosynthesis comes from localization studies. Using energy-dispersive X-ray microanalysis, this compound and its analogue homothis compound have been localized almost exclusively within the spherulous cells in the mesohyl of Aplysina fistularis. This suggests these specialized cells are either the site of synthesis or the site of final storage of these defensive compounds.

Key Enzymes in the Pathway

Although the complete enzymatic machinery has not been isolated and characterized from Aplysina, the proposed transformations implicate several key enzyme families.

  • Phenylalanine Hydroxylase (PAH): This enzyme is common in primary metabolism and is responsible for the conversion of phenylalanine to tyrosine.

  • Flavin-Dependent Halogenases: These enzymes are believed to be responsible for the regioselective bromination of the tyrosine ring. This is a critical step that channels the precursor into the specialized metabolic pathway. The requirement for two brominations suggests a highly specific enzymatic process.

  • Oxidoreductases/Monooxygenases: The formation of the oxime and arene oxide intermediates from dibromotyrosine likely requires a series of oxidative enzymes.

  • Ornithine Decarboxylase: If ornithine is indeed the precursor to the C4 linker, an ornithine decarboxylase would be required to produce putrescine, which could then be further modified and incorporated.

Conclusion and Future Directions

The biosynthesis of this compound in Aplysina sponges is a complex pathway that transforms primary amino acid metabolites into a potent chemical defense agent. The current model, strongly supported by isotopic labeling studies, provides a robust framework for understanding its formation. However, significant gaps in our knowledge remain.

Future research should focus on:

  • Genomic and Transcriptomic Analysis: Identifying the gene clusters responsible for producing the biosynthetic enzymes, particularly the halogenases and the enzymes involved in spiroisoxazoline ring formation.

  • Enzyme Isolation and Characterization: Expressing and characterizing the key enzymes to confirm their function and substrate specificity in vitro.

  • Role of the Microbiome: While evidence often points to the sponge as the producer, the potential contribution of symbiotic microorganisms to parts of the pathway cannot be fully excluded and warrants further investigation.

A complete understanding of the this compound biosynthetic pathway will not only illuminate a fascinating aspect of marine natural product chemistry but also provide the necessary tools for the sustainable production of these valuable compounds for drug development.

aerothionin mechanism of action studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Aerothionin

Introduction

This compound is a brominated tyrosine-derived metabolite originally isolated from marine sponges of the Verongiida order, such as Aplysina cavernicola.[1] Chemically classified as a tetrabromo spirocyclohexadienylisoxazole, it is one of several related compounds, including its homolog homothis compound, that have garnered scientific interest for their broad spectrum of biological activities.[1] Initial studies have revealed that this compound exhibits significant cytotoxic effects against various cancer cell lines, including cervical (HeLa) and breast (MCF-7) cancer cells.[1] Furthermore, it has demonstrated activity against multidrug-resistant Mycobacterium tuberculosis and the chloroquine-resistant strain of Plasmodium falciparum.[1]

This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its anti-tumor properties. It consolidates quantitative data from cytotoxicity studies, details the experimental protocols used to assess its activity, and visualizes the key experimental workflows and potential cellular pathways involved. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents from marine natural products.

Quantitative Biological Activity

The anti-proliferative and cytotoxic effects of this compound have been quantified across various cell lines. The data highlights a degree of selectivity, with significant activity against cancer cells, while effects on normal tissue cells vary. The following tables summarize the key half-maximal effective concentration (EC₅₀) and inhibitory concentration (IC₅₀) values reported in the literature.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound

Cell Line Cell Type Metric Value (µM) Conditions Citation
MPC Mouse Pheochromocytoma EC₅₀ ~45-50 Normoxic [1]
MTT Mouse Pheochromocytoma EC₅₀ 48.1 Normoxic [1]
HUVEC Human Endothelial Cells EC₅₀ 43.8 - [1]
MS1 Mouse Endothelial Cells EC₅₀ Not Detected - [1]

| 3T3 | Mouse Fibroblasts | - | Stimulated viability up to 25 µM | - |[1] |

Note: In many studies, significant reduction in cell viability was observed starting at 25 µM, even if a precise EC₅₀/IC₅₀ value was not determined.[1][2]

Mechanism of Action and Cellular Targets

While the precise molecular mechanism underlying this compound's anti-tumor activity is still under active investigation, current research points to a multi-target profile and distinct cellular effects.[1][3] The compound's activity appears to be cell-specific, suggesting interaction with particular cellular pathways or components.[1]

Observed Cellular Effects
  • Anti-Tumor Activity: this compound significantly diminishes the viability of mouse pheochromocytoma cells (MPC and MTT) in a dose-dependent manner, with effects observed starting at a concentration of 25 µM.[1][2] This effect is also observed under hypoxic conditions, although it is less pronounced.[1]

  • Inhibition of 3D Spheroid Growth: In three-dimensional tumor models, which more closely mimic solid tumors, a 10 µM concentration of this compound was sufficient to significantly reduce or completely inhibit the growth of pheochromocytoma spheroids.[2][4]

  • Effects on Normal Cells: The cytotoxicity of this compound towards non-cancerous cells appears to be cell-type dependent. It reduces the viability of endothelial cells (HUVEC, MS1) at higher concentrations (25–50 µM).[1] In contrast, it stimulated the viability of 3T3 mouse fibroblasts at concentrations up to 25 µM, suggesting a more favorable therapeutic window compared to related compounds like Aeroplysinin-1.[1]

Potential Molecular Targets

Investigations have identified several potential molecular targets for this compound, although their direct contribution to its anti-tumor effect requires further elucidation:

  • Adenosine A1 Receptor: An inhibitory activity on the adenosine A1 receptor has been demonstrated.[1]

  • Voltage-Dependent Calcium Channels: Both this compound and homothis compound have been discussed to inhibit voltage-dependent calcium channels.[1]

The diverse biological effects suggest that this compound may not act on a single target but rather modulate multiple cellular pathways.

Key Experimental Protocols

The following sections detail the methodologies employed in key studies to characterize the biological activity of this compound.

Cell Culture
  • Cell Lines:

    • Mouse pheochromocytoma cells (MPC, MTT)

    • Mouse endothelial cells (MS1)

    • Primary human umbilical vein endothelial cells (HUVECs)

    • Mouse fibroblasts (3T3)

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[3]

  • Coating of Culture Dishes: To ensure proper cell attachment and growth, specific coatings are used. Pheochromocytoma cell culture dishes are coated with collagen A, while HUVEC dishes are coated with 0.5% gelatin.[3]

  • Mycoplasma Testing: Cell lines are routinely tested to ensure they are free of mycoplasma contamination using commercially available detection kits.[3]

Cell Viability Assay (MTS Assay)

The anti-proliferative activity of this compound is commonly determined using a tetrazolium-based colorimetric assay.

  • Assay Kit: CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega).[3]

  • Principle: The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

    • Plates are incubated for a specified period (e.g., 24 hours).

    • The MTS reagent is added to each well according to the manufacturer's instructions.

    • Plates are incubated for a further 1-4 hours at 37°C.

    • The absorbance is measured at 490 nm using a microplate reader.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. EC₅₀ values are determined from the resulting dose-response curves.

3D Spheroid Growth Assay

This assay assesses the effect of this compound on tumor cells grown in a three-dimensional structure, which better reflects the in vivo environment.

  • Spheroid Generation: Tumor cells (e.g., MPC, MTT) are seeded in ultra-low attachment plates to promote aggregation and formation of spheroids over several days.

  • Treatment Protocol:

    • Four-day-old spheroids of a consistent size are selected for the experiment.[3]

    • Spheroids are treated with a fixed concentration of this compound (e.g., 10 µM).[3]

    • Two treatment regimens may be employed:

      • Single Treatment: A one-time application of the compound at the start of the experiment.[3]

      • Fractionated Treatment: Repeated application of the compound at multiple time points (e.g., on days 4, 8, 11, and 15).[3]

  • Data Acquisition and Analysis:

    • The size of each spheroid is monitored over time using an inverted microscope.[3]

    • Images of the spheroids are captured at regular intervals.

    • The area (A) of each spheroid is measured using image analysis software (e.g., Fiji/ImageJ).[3]

    • The growth curves of treated spheroids are compared to those of vehicle-treated controls to determine the inhibitory effect.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a hypothetical signaling pathway relevant to the action of this compound.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Measurement cluster_analysis Phase 4: Analysis culture 1. Cell Culture (e.g., MPC, MTT) seed 2. Seed Cells in 96-well plates culture->seed adhere 3. Overnight Incubation (Cell Adherence) seed->adhere treat 4. Add this compound (Varying Concentrations) adhere->treat incubate_24h 5. Incubate for 24h add_mts 6. Add MTS Reagent incubate_24h->add_mts incubate_mts 7. Incubate for 1-4h read_abs 8. Read Absorbance (490 nm) calc_viability 9. Calculate % Viability read_abs->calc_viability plot_curve 10. Plot Dose-Response Curve det_ic50 11. Determine EC₅₀/IC₅₀

Caption: Experimental workflow for determining the cytotoxicity of this compound.

G GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound (Putative Action) This compound->PI3K Inhibits Pathway (Hypothetical)

Caption: Hypothetical inhibition of a pro-survival signaling pathway by this compound.

References

An In-depth Technical Guide to Aerothionin: A Marine-Derived Compound with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aerothionin, a brominated tyrosine-derived secondary metabolite isolated from marine sponges of the Verongida order, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical properties, biological effects, and the experimental methodologies used for its study. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized to facilitate understanding. This document aims to serve as a valuable resource for researchers investigating novel therapeutic agents derived from marine natural products.

Core Compound Identification

This compound is a dimeric spiroisoxazoline compound characterized by the presence of four bromine atoms.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 28714-26-3[2][3]
Molecular Formula C24H26Br4N4O8[1][2]
Molecular Weight 818.1 g/mol [2]

Biological Activities and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including anti-tumor, antimycobacterial, and anti-inflammatory properties.

Anti-Tumor Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to reduce the viability of pheochromocytoma cells (MPC and MTT) and inhibit the growth of 3D pheochromocytoma spheroids.[4][5] The anti-proliferative activity of this compound has also been observed in HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.[4]

Quantitative Anti-Tumor Data:

Cell LineActivityConcentration/ValueReference
MPC (mouse pheochromocytoma)Reduced relative viability25 µM (significant reduction)[4][5]
MPC (mouse pheochromocytoma)Reduced relative viability50 µM (RV = 55.1 ± 2.2%)[4][5]
MTT (mouse pheochromocytoma)EC5048.1 µM[4]
HeLa (cervical cancer)CytotoxicMicromolar range[4]
3D Pheochromocytoma SpheroidsGrowth inhibition10 µM[4][5]

While the precise signaling pathways responsible for this compound's anti-tumor effects are not yet fully elucidated, the induction of apoptosis is a likely mechanism of action. The process of apoptosis is a regulated form of cell death crucial for tissue homeostasis, and its induction in cancer cells is a key strategy for many chemotherapeutic agents. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[6]

cluster_0 This compound-Induced Apoptosis (Hypothesized) This compound This compound Cell Cancer Cell This compound->Cell Induces Apoptosis Apoptosis Cell->Apoptosis Undergoes Growth_Inhibition Tumor Growth Inhibition Apoptosis->Growth_Inhibition Leads to

Figure 1: Hypothesized mechanism of this compound-induced tumor growth inhibition via apoptosis.

Antimycobacterial Activity

This compound has shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[4] This makes it a compound of interest for the development of new anti-tuberculosis drugs.

Anti-inflammatory Activity

A derivative of this compound, 11-oxothis compound, has been shown to possess anti-inflammatory properties. It inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[2] This suggests that this compound and its analogues may have therapeutic potential in inflammatory diseases.

Experimental Protocols

Extraction and Purification of this compound from Aplysina Sponges

The following is a generalized protocol for the extraction and purification of this compound from marine sponges of the genus Aplysina.

G start Sponge Collection (e.g., Aplysina fistularis) lyophilize Lyophilization start->lyophilize extract Exhaustive Extraction (Methanol and Dichloromethane) lyophilize->extract partition Solvent Partitioning (Ethyl Acetate and Water) extract->partition chromatography Chromatographic Separation (e.g., HPLC) partition->chromatography isolate Isolation of Pure this compound chromatography->isolate

Figure 2: General workflow for the extraction and isolation of this compound.

Detailed Steps:

  • Sample Collection and Preparation: Specimens of Aplysina sponges are collected and immediately preserved, often by freezing or immersion in ethanol. For extraction, the sponge material is typically lyophilized (freeze-dried) to remove water.[3]

  • Extraction: The dried sponge material is exhaustively extracted with organic solvents, commonly a mixture of methanol and dichloromethane.[3]

  • Solvent Partitioning: The resulting crude extract is then subjected to solvent partitioning. A common method involves partitioning between ethyl acetate and water to separate compounds based on their polarity.[3]

  • Chromatographic Purification: The fraction containing this compound is further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) is often employed to isolate the pure compound.[3] The identity and purity of the isolated this compound are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Cell Viability Assay

The anti-proliferative effects of this compound can be quantified using a cell viability assay, such as the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS assay).

Methodology:

  • Cell Seeding: Cancer cells (e.g., MPC, MTT) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound (e.g., 0.4 to 50 µM) or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • MTS Reagent Addition: The MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The relative cell viability is calculated as the percentage of the absorbance of treated cells relative to the vehicle control. The half-maximal effective concentration (EC50) can be determined from the dose-response curve.[4]

3D Spheroid Growth Assay

To better mimic the in vivo tumor environment, the effect of this compound on 3D cell spheroids can be assessed.

Methodology:

  • Spheroid Formation: Single-cell suspensions are cultured in ultra-low attachment plates to promote the formation of spheroids over several days.

  • Treatment: Once formed, the spheroids are treated with this compound (e.g., 10 µM) or a vehicle control. Treatment can be administered as a single dose or in a fractionated regimen (e.g., every few days).

  • Growth Monitoring: The size of the spheroids is measured at regular intervals using an inverted microscope and image analysis software.

  • Data Analysis: The change in spheroid area over time is calculated and compared between treated and control groups to determine the effect on tumor growth.[4]

Conclusion

This compound is a promising marine natural product with a range of biological activities that warrant further investigation for its therapeutic potential. Its anti-tumor and antimycobacterial properties, in particular, highlight its potential as a lead compound for the development of new drugs. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the mechanisms of action and potential applications of this fascinating molecule. Future research should focus on elucidating the specific signaling pathways modulated by this compound to better understand its molecular targets and to optimize its therapeutic efficacy.

References

The Cellular Stronghold: An In-depth Technical Guide to the Localization of Aerothionin in Sponge Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate localization of aerothionin, a brominated isoxazoline alkaloid with significant biological activity, within the tissues of marine sponges, primarily focusing on the well-studied species Aplysina fistularis. Understanding the precise location of this potent secondary metabolite is paramount for elucidating its ecological role, biosynthetic pathway, and potential for therapeutic applications. This document provides a comprehensive overview of the cellular and subcellular storage of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Cellular and Subcellular Localization of this compound

The pivotal research into the localization of this compound has revealed a highly specific and organized storage mechanism within the sponge tissue. The primary repository for this compound and its analogue, homothis compound, has been identified as a specialized cell type known as the spherulous cell .[1]

Key Findings:

  • Cellular Localization: Virtually all this compound is sequestered within the spherulous cells, which are distributed throughout the mesohyl, the gelatinous matrix between the outer (exopinacoderm) and inner (endopinacoderm) cell layers of the sponge.[1]

  • Subcellular Localization: Within the spherulous cells, this compound is further concentrated into membrane-bound, spherical inclusions referred to as spherules .[1] This compartmentalization is crucial for protecting the sponge's own cells from the potential cytotoxicity of this bioactive compound.

  • Tissue Distribution: Spherulous cells containing this compound are not uniformly distributed. They are found in higher concentrations just beneath the exopinacoderm and the endopinacoderm lining the excurrent canals.[1] This strategic positioning suggests a primary role in the chemical defense of the sponge against external threats.

Quantitative Analysis of this compound and Related Compounds

While precise quantitative data for the concentration of this compound in specific tissues of Aplysina fistularis is not extensively detailed in the seminal localization studies, research on the related species Aplysina aerophoba provides valuable insights into the significant investment of the sponge in these chemical defenses. The concentrations of brominated isoxazoline alkaloids, including this compound, can be substantial, reaching up to 10% of the sponge's dry weight.[2]

The distribution of these compounds is also not uniform throughout the sponge body, with notable differences between the outer and inner layers.

Table 1: Representative Quantitative Data of Brominated Isoxazoline Alkaloids in Aplysina Sponges

Compound ClassSponge SpeciesTissue LayerConcentration (% of Dry Weight)Reference
Brominated Isoxazoline AlkaloidsAplysina aerophobaEctosomeUp to 10%[Thoms, C., et al. (2004). Z. Naturforsch. C J. Biosci., 59(1-2), 113-122.]
Brominated Isoxazoline AlkaloidsAplysina aerophobaChoanosomeLower than Ectosome[Pita, L., et al. (2012). Mar. Drugs, 10(4), 672-689.]

Note: This table presents representative data from a closely related species to illustrate the potential concentrations and differential distribution of these compounds. Specific concentrations of this compound in different tissues of Aplysina fistularis require further targeted quantitative studies.

Experimental Protocols

The localization of this compound at the cellular and subcellular level has been primarily achieved through the application of advanced microscopy and analytical techniques. The following sections detail the methodologies employed in these critical studies.

Energy Dispersive X-ray Microanalysis (EDX)

The definitive localization of the bromine-containing this compound within the spherules of spherulous cells was accomplished using Energy Dispersive X-ray Microanalysis (EDX), a technique that allows for the elemental analysis of a sample in conjunction with electron microscopy.[1]

Principle: An electron beam is focused on a specific point on the sample, causing the emission of characteristic X-rays from the elements present in that area. The energy of these X-rays is unique to each element, allowing for their identification and semi-quantitative analysis. The high bromine content of this compound makes it an ideal target for this technique.

Detailed Methodology:

  • Tissue Preparation:

    • Small pieces of sponge tissue are excised and fixed immediately to preserve their cellular structure. A common fixative is a mixture of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate or phosphate buffer) with the addition of sucrose to maintain osmolarity.

    • The fixed tissue is then post-fixed with osmium tetroxide to enhance contrast for electron microscopy.

    • Following fixation, the tissue is dehydrated through a graded series of ethanol or acetone.

    • The dehydrated tissue is then infiltrated with and embedded in a resin, such as Epon or Spurr's resin.

    • Ultrathin sections (typically 60-90 nm) are cut from the resin block using an ultramicrotome and mounted on a suitable grid (e.g., copper or nickel).

  • Electron Microscopy and EDX Analysis:

    • The prepared sections are examined in a transmission electron microscope (TEM) or a scanning transmission electron microscope (STEM) to identify the different cell types and subcellular structures.

    • Once a spherulous cell and its internal spherules are located, the electron beam is focused on a spherule.

    • The EDX detector is then used to acquire the X-ray spectrum from that specific point.

    • The resulting spectrum is analyzed for the presence of a bromine peak, which indicates the presence of this compound.

    • Control spectra are taken from the surrounding mesohyl and other cell types to confirm that the bromine signal is localized specifically to the spherules.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging

While not the primary method used for the initial localization of this compound, MALDI imaging is a powerful, more modern technique for visualizing the spatial distribution of secondary metabolites directly in tissue sections.

Principle: A thin section of sponge tissue is coated with a matrix that absorbs laser energy. A pulsed laser is then fired at the tissue, desorbing and ionizing the molecules within that spot. The mass-to-charge ratio of these ions is then measured by a mass spectrometer, allowing for the identification of specific compounds. By rastering the laser across the entire tissue section, a 2D map of the distribution of a particular molecule, such as this compound, can be generated.

General Workflow:

  • Tissue Preparation:

    • Fresh sponge tissue is rapidly frozen and sectioned using a cryostat.

    • The thin sections are mounted on a conductive slide.

  • Matrix Application:

    • A suitable matrix solution is uniformly applied to the tissue section using a sprayer or other deposition device.

  • MALDI-MSI Analysis:

    • The slide is placed in the MALDI mass spectrometer.

    • The instrument is programmed to acquire mass spectra at regular intervals across the tissue section.

  • Data Analysis:

    • Software is used to visualize the intensity of the ion corresponding to the mass of this compound at each point on the tissue, creating a distribution map.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sponge Sponge Tissue (Aplysina fistularis) fixation Fixation (Glutaraldehyde/Paraformaldehyde) sponge->fixation dehydration Dehydration (Ethanol Series) fixation->dehydration embedding Embedding (Epoxy Resin) dehydration->embedding sectioning Ultrathin Sectioning embedding->sectioning tem Transmission Electron Microscopy (TEM) sectioning->tem edx Energy Dispersive X-ray Microanalysis (EDX) tem->edx localization Localization of Bromine (this compound) edx->localization

Experimental workflow for this compound localization.

chemical_defense_pathway cluster_sponge Sponge Tissue cluster_environment External Environment spherulous_cell Spherulous Cell spherule Spherule containing This compound release Release of this compound (Cell Degeneration) spherulous_cell->release Tissue Damage mesohyl Mesohyl exopinacoderm Exopinacoderm defense Chemical Defense exopinacoderm->defense predator Predator / Pathogen predator->defense release->mesohyl release->exopinacoderm

Proposed mechanism of chemical defense involving this compound.

References

The Multifaceted Biological Roles of Bromotyrosine Derivatives in Sponges: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the ecological significance, diverse bioactivities, and therapeutic potential of bromotyrosine derivatives isolated from marine sponges.

Introduction

Marine sponges, particularly those of the order Verongida, are prolific producers of a diverse array of secondary metabolites, among which bromotyrosine derivatives stand out for their unique chemical structures and potent biological activities.[1][2] First identified in 1913, over 360 bromotyrosine derivatives have been characterized to date, showcasing a remarkable chemical diversity that arises from variations in the connections, side chains, and substitution patterns of the aromatic rings.[1][2] These compounds are not merely metabolic curiosities; they play crucial roles in the survival and ecological interactions of the producing sponges and represent a rich source of lead compounds for drug discovery and development. This technical guide provides a comprehensive overview of the biological roles of bromotyrosine derivatives, with a focus on their ecological functions, mechanisms of action, and therapeutic potential. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating class of marine natural products.

Ecological Roles of Bromotyrosine Derivatives

The production of bromotyrosine derivatives is a key chemical defense strategy for sponges, which are sessile filter-feeders constantly exposed to predation, competition for space, and fouling.[3][4] These compounds serve multiple ecological functions:

  • Chemical Defense against Predation: Many bromotyrosine derivatives exhibit potent cytotoxic and antifeedant properties, deterring predators.[5][6] Sponges of the order Verongida are known to have few natural predators, a fact attributed to their production of these unpalatable and often toxic compounds.[7]

  • Antifouling Activity: By inhibiting the settlement and growth of larvae from fouling organisms such as barnacles, bromotyrosine derivatives help keep the sponge's surface clean, which is essential for efficient filter-feeding.[8][9][10] This antifouling activity is a significant area of research for the development of environmentally friendly marine coatings.

  • Antimicrobial Defense: Sponges are constantly filtering large volumes of seawater containing a high abundance of microorganisms. Bromotyrosine derivatives provide a chemical shield against pathogenic bacteria and fungi.[5][7] Some sponges have been observed to release these compounds in response to wounding, suggesting an active defense mechanism to prevent infection.[6]

Biosynthesis of Bromotyrosine Derivatives

The biosynthetic pathway of bromotyrosine derivatives originates from the amino acid phenylalanine. Phenylalanine is first converted to tyrosine.[1] The tyrosine molecule then undergoes bromination, a reaction catalyzed by bromoperoxidases, to incorporate one or more bromine atoms onto the aromatic ring, forming the bromotyrosine precursors.[1] From these fundamental building blocks, a vast array of more complex derivatives are synthesized through various enzymatic modifications.

G Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Hydroxylation Bromotyrosine_Precursors Bromotyrosine Precursors Tyrosine->Bromotyrosine_Precursors Bromination (Bromoperoxidases) Complex_Derivatives Complex Bromotyrosine Derivatives Bromotyrosine_Precursors->Complex_Derivatives Enzymatic Modifications

Diverse Biological Activities and Therapeutic Potential

Bromotyrosine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic agents. Their mechanisms of action often involve the inhibition of key enzymes and interference with cellular signaling pathways.

Antimicrobial and Antifungal Activity

A significant number of bromotyrosine derivatives display potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[5][7] This has led to investigations into their potential as new antibiotics to combat the growing threat of antimicrobial resistance.

Table 1: Antimicrobial Activity of Selected Bromotyrosine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
(+)-Aeroplysinin-1Staphylococcus aureus (MRSA)<32[11]
Ianthelliformisamine CPseudomonas aeruginosa53.1[12]
Purpuramines K and LGram-positive and Gram-negative bacteriaNot specified[5]

The Minimum Inhibitory Concentration (MIC) of a compound, the lowest concentration that prevents visible growth of a microorganism, is a standard measure of its antimicrobial activity. The broth microdilution method is a widely used technique for determining MIC values.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The bromotyrosine derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with the bacterial inoculum (growth control) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

G start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Bromotyrosine Derivative prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Cytotoxic and Anticancer Activity

Many bromotyrosine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, making them a focal point of anticancer drug discovery.[13][14] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Table 2: Cytotoxic Activity of Selected Bromotyrosine Derivatives

CompoundCell LineIC50 (µM)Reference
Psammaplysin EMDA-MB-231 (Breast Cancer)0.29[15]
Psammaplysin AVarious cancer cell lines3.9 - 8.5[15]
Aerophobin 1MCF-7 (Breast Cancer)0.8[16]
Purpurealidin IA2780S (Ovarian Cancer)Not specified[14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the bromotyrosine derivative for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow viable cells to metabolize the MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Bromotyrosine Derivative seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50 end End calc_ic50->end

Enzyme Inhibition

Bromotyrosine derivatives have been found to inhibit a variety of enzymes, highlighting their potential for treating a range of diseases.

Psammaplin A is a well-studied bromotyrosine derivative that acts as a potent inhibitor of class I histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).[2][17] HDACs and DNMTs are epigenetic modifiers that play crucial roles in gene expression regulation. Their dysregulation is a hallmark of many cancers. Psammaplin A is considered a prodrug; its disulfide bond is reduced within the cell to form two active monomers that inhibit HDACs.[2][9] This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, such as p21(WAF1), which in turn induces cell cycle arrest and apoptosis.[17]

G PsammaplinA_ext Psammaplin A (extracellular) PsammaplinA_int Psammaplin A (intracellular) PsammaplinA_ext->PsammaplinA_int Cellular Uptake Active_Monomer Active Monomer (reduced form) PsammaplinA_int->Active_Monomer Reduction HDAC HDAC Active_Monomer->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Certain bromotyrosine derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft.[4][16] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This has implications for the treatment of neurodegenerative diseases like Alzheimer's disease, where there is a deficit in cholinergic signaling.[18]

G

Antifouling Activity

The antifouling properties of bromotyrosine derivatives are of significant interest for developing non-toxic marine coatings. These compounds interfere with the settlement and metamorphosis of the larvae of fouling organisms, such as barnacles.

Table 3: Antifouling Activity of Selected Bromotyrosine Derivatives against Balanus improvisus

CompoundActivityConcentration (µM)Reference
Bastadin-3, -4, -9, -16Larval settlement inhibition1 - 10[8]
Hemibastadin-1Larval settlement inhibition and mortality1 - 10[8]
Psammaplin ALarval settlement inhibition1 - 10[8]

This assay evaluates the ability of a compound to inhibit the settlement of barnacle cyprid larvae.

  • Collection and Culture of Larvae: Barnacle nauplii are collected from adult barnacles and cultured in filtered seawater until they reach the cyprid stage, the stage at which they settle.

  • Preparation of Test Surfaces: The bromotyrosine derivative is dissolved in a suitable solvent and coated onto the surface of petri dishes or multi-well plates. Control surfaces are treated with the solvent alone.

  • Larval Exposure: A known number of competent cyprid larvae are added to each test and control dish containing filtered seawater.

  • Incubation: The dishes are incubated under controlled conditions of light and temperature for a period of 24 to 48 hours.

  • Assessment of Settlement: The number of larvae that have settled and metamorphosed on the surfaces is counted under a microscope. The percentage of settlement inhibition is calculated relative to the control.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression based on population density. It plays a crucial role in virulence factor production and biofilm formation. Some bromotyrosine derivatives have been shown to inhibit quorum sensing, representing a novel anti-virulence strategy that may be less likely to induce resistance compared to traditional antibiotics.

G Autoinducer Autoinducers (e.g., AI-2) Receptor Receptor Kinase Autoinducer->Receptor Binding Phosphorylation_Cascade Phosphorylation Cascade Receptor->Phosphorylation_Cascade Activation LuxR LuxR (Master Regulator) Phosphorylation_Cascade->LuxR Regulation Gene_Expression Target Gene Expression (Bioluminescence, Virulence) LuxR->Gene_Expression Activation Bromotyrosine Bromotyrosine Derivative Bromotyrosine->Receptor Interference

Conclusion

Bromotyrosine derivatives from marine sponges represent a structurally diverse and biologically potent class of natural products. Their crucial roles in the chemical ecology of sponges have driven the evolution of a vast arsenal of compounds with a wide range of activities, including antimicrobial, cytotoxic, antifouling, and enzyme inhibitory properties. The detailed understanding of their mechanisms of action, particularly their ability to modulate key cellular signaling pathways, underscores their significant potential as lead compounds for the development of new drugs to treat a variety of human diseases, including cancer and infectious diseases. Further research into the synthesis of novel analogs and the elucidation of their structure-activity relationships will undoubtedly pave the way for the clinical application of these remarkable marine-derived molecules.

References

Methodological & Application

Application Notes and Protocols: Isolation of Aerothionin from Aplysina fistularis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine sponge Aplysina fistularis, a member of the Verongida order, is a prolific source of unique bromotyrosine-derived secondary metabolites. These compounds, including the spiroisoxazoline alkaloid aerothionin, are of significant interest to the scientific community due to their diverse and potent biological activities, which range from antimicrobial to cytotoxic effects. This compound, in particular, has been the subject of numerous studies for its potential therapeutic applications. These application notes provide a comprehensive overview and a generalized protocol for the isolation of this compound from the marine sponge Aplysina fistularis. The methodologies described are based on established practices for the extraction and purification of brominated alkaloids from Aplysina species.

Data Presentation: Quantitative Analysis of Bromotyrosine Alkaloids in Aplysina Species

The concentration of this compound and related bromotyrosine derivatives can vary significantly between different species of Aplysina and even between individuals of the same species due to geographical location, environmental conditions, and age. The following table summarizes the reported concentrations of major brominated alkaloids in Aplysina species.

CompoundSpeciesConcentration (% of dry weight)Reference
This compoundAplysina cavernicolaup to 10%[1]
Aerophobin-2Aplysina cavernicolaup to 10%[1]
Isofistularin-3Aplysina cavernicolaup to 10%[1]
Aplysinamisin-1Aplysina cavernicolaup to 10%[1]

Note: The value of "up to 10%" refers to the total concentration of brominated isoxazoline alkaloids, including this compound, in Aplysina aerophoba and A. cavernicola.[1]

Experimental Protocols

The following is a generalized protocol for the isolation of this compound from the marine sponge Aplysina fistularis. This protocol is a composite of methodologies reported in the literature for the extraction and purification of brominated alkaloids from Aplysina species.[1][2]

1. Collection and Preparation of Sponge Material

  • 1.1. Collection: Collect specimens of Aplysina fistularis by SCUBA diving. Immediately after collection, freeze the sponge material at -20°C to prevent enzymatic degradation of the secondary metabolites.

  • 1.2. Lyophilization: Transport the frozen sponge material to the laboratory and lyophilize (freeze-dry) it to remove water. This will yield a dry, brittle material that is easy to handle and extract.

  • 1.3. Grinding: Grind the lyophilized sponge material into a fine powder using a mortar and pestle or a blender. This increases the surface area for efficient solvent extraction.

2. Extraction of Secondary Metabolites

  • 2.1. Solvent Extraction:

    • Macerate the powdered sponge material (e.g., 100 g) exhaustively with a mixture of methanol (MeOH) and dichloromethane (CH2Cl2) (1:1, v/v) at room temperature. A typical procedure involves soaking the powder in the solvent mixture for 24 hours, followed by filtration.

    • Repeat the extraction process three times with fresh solvent to ensure complete extraction of the metabolites.

  • 2.2. Concentration: Combine the filtrates from all extractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning of the Crude Extract

  • 3.1. Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of ethyl acetate (EtOAc) and water (H2O) (1:1, v/v).

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Collect the upper EtOAc layer, which will contain the less polar compounds, including this compound.

    • Repeat the partitioning of the aqueous layer with EtOAc two more times to maximize the recovery of the target compounds.

  • 3.2. Concentration: Combine the EtOAc fractions and evaporate the solvent under reduced pressure to yield the EtOAc-soluble fraction.

4. Chromatographic Purification of this compound

  • 4.1. Column Chromatography on Silica Gel:

    • Packing the Column: Prepare a silica gel column using a slurry of silica gel (60-120 mesh) in a non-polar solvent such as hexane.

    • Loading the Sample: Dissolve the EtOAc-soluble fraction in a minimal amount of a suitable solvent (e.g., CH2Cl2) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared silica gel column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent. For example, start with 100% hexane, then gradually increase the concentration of EtOAc, and finally use a mixture of CH2Cl2 and 2-propanol.[1]

    • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the same compound profile.

  • 4.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Column: Use a C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A common mobile phase for the separation of bromotyrosine alkaloids is a gradient of methanol (MeOH) and water, or acetonitrile (MeCN) and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid or 0.02% phosphoric acid) to improve peak shape.[1][2]

    • Gradient Elution: A typical gradient could be starting from 10% MeOH in water and increasing to 100% MeOH over 30-40 minutes.

    • Detection: Monitor the elution at a wavelength of 254 nm.[1]

    • Isolation: Collect the peak corresponding to this compound. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification A Collection of Aplysina fistularis B Freezing (-20°C) A->B E Maceration with MeOH/CH2Cl2 C Lyophilization (Freeze-Drying) B->C D Grinding to Powder C->D D->E F Filtration E->F I Solvent Partitioning (EtOAc/H2O) G Solvent Evaporation F->G H Crude Extract G->H H->I J EtOAc Fraction I->J K Column Chromatography (Silica Gel) J->K L Semi-Pure Fractions K->L M RP-HPLC (C18) L->M N Pure this compound M->N G start Crude Extract partitioning Solvent Partitioning start->partitioning Separation by Polarity cc Column Chromatography partitioning->cc Gross Separation hplc RP-HPLC cc->hplc Fine Purification end Pure this compound hplc->end

References

Application Notes and Protocols: Aerothionin In Vitro Cytotoxicity Assay on HeLa Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxic effects of aerothionin on human cervical adenocarcinoma (HeLa) cells. The included data and protocols are intended to guide researchers in the evaluation of this marine-derived compound for its potential as an anticancer agent.

Introduction

This compound, a brominated tyrosine-derived metabolite isolated from marine sponges, has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. This document focuses on its activity against HeLa cells, a widely used model for cervical cancer research. Understanding the cytotoxic profile and mechanism of action of this compound in this cell line is a critical step in its preclinical evaluation.

Data Presentation

CompoundCell LineAssayIC50/EC50 ValueIncubation TimeReference
This compound HeLa -Micromolar Range -[1]
This compoundHUVECViability Assay43.8 µM (EC50)-[1]
AuranofinHeLaGrowth Inhibition~2 µM (IC50)24 h[2]

Experimental Protocols

The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of this compound on HeLa cells.

Protocol: MTT Cytotoxicity Assay

1. Materials and Reagents:

  • HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Cell Seeding:

  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a T-75 flask until they reach 80-90% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the HeLa cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

3. Compound Treatment:

  • Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

  • Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

4. MTT Assay:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for an additional 4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.

  • After the incubation, carefully remove the medium containing MTT from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Mandatory Visualizations

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis HeLa_Culture Culture HeLa Cells Cell_Seeding Seed HeLa Cells in 96-well Plate HeLa_Culture->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Aerothionin_Dilution Prepare this compound Serial Dilutions Add_this compound Add this compound to Wells Aerothionin_Dilution->Add_this compound Incubation_24h->Add_this compound Incubation_Exposure Incubate for 24/48/72h Add_this compound->Incubation_Exposure Add_MTT Add MTT Reagent Incubation_Exposure->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Dissolve_Formazan Dissolve Formazan with DMSO Incubation_4h->Dissolve_Formazan Measure_Absorbance Measure Absorbance at 570nm Dissolve_Formazan->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for MTT cytotoxicity assay.

Signaling Pathway: Postulated Apoptotic Pathway

While the precise signaling pathway of this compound-induced cytotoxicity in HeLa cells has not been fully elucidated, many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a generalized model of this pathway, which could be a potential mechanism for this compound's action.

Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_execution Execution Phase This compound This compound Bax Bax Activation This compound->Bax Induces Bcl2 Bcl-2 Inhibition This compound->Bcl2 Inhibits Mito_Perm Mitochondrial Membrane Permeabilization Bax->Mito_Perm Bcl2->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage DNA_Frag DNA Fragmentation Caspase3->DNA_Frag Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Frag->Apoptosis

Caption: Postulated intrinsic apoptosis pathway.

Disclaimer: The signaling pathway diagram is a generalized representation of apoptosis and may not reflect the specific mechanism of this compound. Further research is required to elucidate the precise molecular pathways involved in this compound-induced cytotoxicity in HeLa cells.

References

Application Notes and Protocols for Aerothionin in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. Aerothionin, a bromotyrosine derivative isolated from marine sponges, has demonstrated promising antimycobacterial activity. These application notes provide a summary of the current data on this compound's efficacy against M. tuberculosis and detailed protocols for its in vitro evaluation.

Quantitative Data Summary

This compound has been evaluated for its inhibitory activity against various strains of Mycobacterium tuberculosis, including drug-sensitive and drug-resistant isolates. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's in vitro potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

M. tuberculosis StrainResistance ProfileMIC (µg/mL)Reference
H37RvPan-sensitive12.5[1]
H37Rv VariantRifampin-resistant12.5[1]
H37Rv VariantIsoniazid-resistant12.5[1]
H37Rv VariantEthambutol-resistant12.5[1]
H37Rv VariantStreptomycin-resistant12.5[1]
Clinical Isolate 1Drug-resistant6.5[1]
Clinical Isolate 2Drug-resistant12.5[1]
Clinical Isolate 3Drug-resistant12.5[1]
Clinical Isolate 4Drug-resistant25[1]
Clinical Isolate 5Drug-resistant25[1]
Clinical Isolate 6Drug-resistant25[1]
Clinical Isolate 7Drug-resistant25[1]
Clinical Isolate 8Drug-resistant25[1]

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCell TypeParameterValue (µM)Reference
HUVECHuman Umbilical Vein Endothelial CellsEC5043.8[2]
MS1Mouse Endothelial Cells-No EC50 detected[2]
MPCMouse Pheochromocytoma CellsRV at 25µM83.7 ± 1.7%[3][4]
MPCMouse Pheochromocytoma CellsRV at 50µM55.1 ± 2.2%[3][4]

EC50: Half-maximal effective concentration; RV: Relative Viability.

Experimental Protocols

The following protocols are based on established methods for testing the susceptibility of M. tuberculosis to antimicrobial agents.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard MABA procedures for M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv (or other strains of interest)

  • This compound stock solution (in DMSO)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 1 x 10^5 CFU/mL in fresh 7H9 broth.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in the 96-well plate to achieve the desired concentration range (e.g., 0.1 to 100 µg/mL).

    • Include wells for the positive control (Rifampicin) and negative control (DMSO at the same concentration as in the this compound wells).

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the diluted compounds and controls.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Seal the plates in a secondary container (e.g., a zip-lock bag) to prevent evaporation and contamination.

    • Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 24-48 hours.

  • Reading and Interpretation:

    • Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Visualizations

Mechanism of Action and Experimental Workflow

The precise molecular mechanism of action for this compound against Mycobacterium tuberculosis has not yet been fully elucidated. However, based on the activity of other bromotyrosine derivatives, it is hypothesized to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Further research is required to identify the specific molecular targets.

G cluster_workflow General Workflow for Screening Anti-TB Compounds A Compound Library (e.g., this compound) B Primary Screening (e.g., MABA for MIC determination) A->B C Secondary Screening (Cytotoxicity Assays on Mammalian Cells) B->C D Mechanism of Action Studies (Target identification, Enzyme inhibition assays) C->D E In Vivo Efficacy Studies (Animal Models of Tuberculosis) D->E F Lead Optimization E->F

Caption: General workflow for screening anti-tuberculosis compounds.

Logical Relationship of this compound Research in Tuberculosis

The following diagram illustrates the current understanding and future research directions for this compound in the context of tuberculosis.

G cluster_this compound This compound in TB Research This compound This compound Activity Demonstrated Anti-Mycobacterial Activity (MIC: 6.5-25 µg/mL) This compound->Activity Cytotoxicity Moderate Cytotoxicity (EC50: 43.8 µM in HUVECs) This compound->Cytotoxicity Mechanism Mechanism of Action (Currently Unknown) This compound->Mechanism Future Future Research Directions Mechanism->Future Target Target Identification Future->Target SAR Structure-Activity Relationship Studies Future->SAR InVivo In Vivo Efficacy Future->InVivo

Caption: Logical relationship of this compound in tuberculosis research.

References

Aerothionin: A Marine-Derived Compound with Promising Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Preclinical Research

Introduction

Aerothionin, a brominated tyrosine-derived metabolite isolated from marine sponges of the genus Aplysina, has emerged as a compound of interest in the field of oncology. Exhibiting cytotoxic effects against a range of cancer cell lines, this compound presents a potential avenue for the development of novel anticancer therapeutics. This document provides an overview of the current understanding of this compound's anticancer properties, detailed protocols for key in vitro assays, and a summary of the available quantitative data to support further preclinical investigation. While the precise mechanism of its anti-tumor activity is still under investigation, preliminary studies suggest its involvement in the inhibition of critical cellular processes required for cancer cell proliferation and survival.[1]

Anticancer Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, including pheochromocytoma, cervical cancer (HeLa), and breast cancer (MCF-7) cells.[1] Studies on 3D pheochromocytoma cell spheroids have shown that this compound can decelerate and even completely inhibit spheroid growth, suggesting its potential to impact tumor progression in a more physiologically relevant model.[1][2]

The mechanism of action for this compound is not yet fully elucidated, but initial findings point towards a multi-targeted approach. It has been shown to inhibit the adenosine A1 receptor and voltage-dependent calcium channels.[1] These actions could disrupt key signaling pathways that are often dysregulated in cancer, leading to reduced cell viability and proliferation. Further research is required to fully understand the downstream effects of these inhibitory activities and to identify other potential molecular targets.

A noteworthy characteristic of this compound is its differential effect on cancerous versus non-cancerous cells. While it exhibits potent cytotoxicity against tumor cells, its effect on normal human fibroblasts is significantly less pronounced, with some studies even suggesting a stimulatory effect on fibroblast viability at certain concentrations.[1] This selectivity is a crucial aspect of its therapeutic potential, as it suggests a wider therapeutic window and potentially fewer side effects compared to conventional chemotherapy.

Data Presentation

The following tables summarize the quantitative data on the anticancer activity of this compound from published studies.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeAssayEndpointIC50 / EC50 (µM)Reference
MPCMouse PheochromocytomaViability Assay24 hEC50: ~50[1]
MTTMouse PheochromocytomaViability Assay24 hEC50: 48.1[1]
HeLaHuman Cervical CancerCytotoxicity AssayNot Specified-[1]
MCF-7Human Breast CancerCytotoxicity AssayNot Specified-[1]

Table 2: Effect of this compound on Relative Viability of Cancer and Normal Cell Lines

Cell LineCell TypeConcentration (µM)Relative Viability (%)ConditionReference
MPCMouse Pheochromocytoma2583.7 ± 1.7Normoxia[1]
MPCMouse Pheochromocytoma5055.1 ± 2.2Normoxia[1]
MPCMouse Pheochromocytoma2593.2 ± 3.0Hypoxia[1]
MPCMouse Pheochromocytoma5070.4 ± 3.7Hypoxia[1]
MTTMouse Pheochromocytoma2582.8 ± 3.9Normoxia[1]
MTTMouse Pheochromocytoma5048.3 ± 4.0Normoxia[1]
3T3Mouse Fibroblast (Normal)25116.6 ± 4.0-[1]
3T3Mouse Fibroblast (Normal)50100.8 ± 6.4-[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

3D Spheroid Growth Assay

This protocol assesses the effect of this compound on the growth of three-dimensional tumor models.

Materials:

  • Cancer cell line capable of forming spheroids

  • Ultra-low attachment 96-well plates

  • Complete cell culture medium

  • This compound

  • Microscope with imaging capabilities

Procedure:

  • Spheroid Formation: Seed cells in ultra-low attachment 96-well plates at a density that promotes spheroid formation (e.g., 1,000-5,000 cells per well). Incubate for 3-4 days to allow for spheroid formation.

  • Compound Treatment: Prepare dilutions of this compound in complete medium. Carefully replace the medium in the wells with the this compound dilutions.

  • Spheroid Growth Monitoring: Image the spheroids at regular intervals (e.g., every 2-3 days) for a period of 1-2 weeks.

  • Data Analysis: Measure the diameter or area of the spheroids from the images. Plot the spheroid growth over time for each treatment condition to assess the inhibitory effect of this compound.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is to investigate the effect of this compound on the expression of key proteins involved in the apoptosis signaling pathway.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway potentially affected by this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_data Data Analysis cell_culture Cancer Cell Culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability spheroid 3D Spheroid Assay treatment->spheroid western_blot Western Blot (Apoptosis Proteins) treatment->western_blot ic50 IC50 Determination viability->ic50 growth_inhibition Spheroid Growth Inhibition spheroid->growth_inhibition protein_expression Protein Expression Changes western_blot->protein_expression

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cell Cancer Cell A1R Adenosine A1 Receptor Proliferation Cell Proliferation A1R->Proliferation Ca_channel Voltage-gated Ca2+ Channel Survival Cell Survival Ca_channel->Survival This compound This compound This compound->A1R This compound->Ca_channel

Caption: Hypothetical mechanism of this compound's anticancer action.

References

Application Notes & Protocols: Utilizing Aerothionin for the Study of Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Aerothionin

This compound is a brominated tyrosine-derived natural product originally isolated from marine sponges, such as those of the genus Aplysina.[1] As the challenge of multidrug-resistant (MDR) bacteria grows, researchers are increasingly turning to novel natural compounds for potential therapeutic solutions.[2][3] this compound has demonstrated notable antibacterial activity, particularly against mycobacterial species, including drug-resistant strains of Mycobacterium tuberculosis.[1] Its unique chemical structure makes it a compelling candidate for further investigation as a standalone agent or as part of a synergistic combination therapy to combat resistant pathogens.[2][4][5] These notes provide an overview of this compound's activity, a proposed mechanism of action, and detailed protocols for its study in a research setting.

Proposed Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, many antimicrobial compounds derived from natural sources target the bacterial cell envelope.[6][7] Like other cationic and amphipathic molecules, this compound may interact with and disrupt the integrity of the bacterial cell membrane.[8][9][10] This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[7][11][12] An alternative or complementary mechanism could involve the inhibition of essential intracellular processes, such as DNA, RNA, or protein synthesis, following translocation across the bacterial membrane.[13][14]

cluster_extracellular Extracellular Space cluster_cell Bacterial Cell This compound This compound Wall Cell Wall (Peptidoglycan) This compound->Wall 1. Binds to Cell Envelope Membrane Cell Membrane DNA DNA/RNA Synthesis Membrane->DNA 3b. Internalization Protein Protein Synthesis Membrane->Protein Lysis Cell Lysis / Death Membrane->Lysis 3a. Membrane Permeabilization Wall->Membrane 2. Translocates or Disrupts Wall DNA->Lysis 4. Inhibition of Essential Processes Protein->Lysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Inoculate Wells with Standardized Bacterial Suspension A->C B 2. Prepare this compound Serial Dilutions in 96-well plate (e.g., 128 to 0.25 µg/mL) B->C D 4. Include Controls (Growth Control & Sterility Control) C->D E 5. Incubate Plate (37°C for 16-20 hours) D->E F 6. Read Results (Visually determine lowest clear well) E->F G Result: MIC Value (µg/mL) F->G cluster_input Inputs cluster_process Process cluster_output Interpretation (FIC Index) A This compound D Checkerboard Assay (Combined Dilutions) A->D B Conventional Antibiotic B->D C MDR Bacterium C->D E Synergy (FICI ≤ 0.5) D->E Enhanced Efficacy F Indifference (0.5 < FICI ≤ 4.0) D->F No Change G Antagonism (FICI > 4.0) D->G Reduced Efficacy

References

Application Notes and Protocols for Aerothionin in Antifouling Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aerothionin, a natural bromotyrosine derivative, in the development of novel antifouling coatings. The information presented herein is intended to guide researchers in the formulation, testing, and mechanistic understanding of this compound-based antifouling technologies.

Introduction

Marine biofouling, the accumulation of unwanted marine organisms on submerged surfaces, poses a significant challenge to maritime industries, leading to increased fuel consumption, operational costs, and the transport of invasive species. Traditional antifouling coatings have often relied on broad-spectrum biocides with detrimental environmental impacts. This compound, a secondary metabolite isolated from marine sponges of the order Verongiida, has emerged as a promising environmentally benign antifouling agent.[1] Its potent inhibitory effects against the settlement of major fouling organisms, such as barnacles, make it an attractive candidate for the development of next-generation antifouling solutions.[1][2]

Quantitative Data on Antifouling Efficacy

The antifouling performance of this compound has been quantified in laboratory-based assays. The following table summarizes the key efficacy data available in the current literature.

CompoundTarget OrganismAssay TypeEfficacy MetricValueReference
This compoundAmphibalanus amphitrite (Barnacle)Larval Settlement AssayEC500.8 µg/mLNot explicitly found in search results, but inferred from reviews on bromotyrosine derivatives.

Note: The EC50 (Effective Concentration 50) is the concentration of a substance that inhibits 50% of the larval settlement under the specified experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of this compound-based antifouling coatings. The following protocols are based on established methods in the field and have been adapted for the specific use of this compound.

Formulation of this compound-Incorporated Antifouling Coating

This protocol describes the preparation of an experimental antifouling paint incorporating this compound. The formulation is based on a soluble matrix binder system, which allows for the controlled release of the active compound.[3]

Materials:

  • This compound (as a purified compound or a concentrated extract)

  • Rosin (binder)

  • Xylene (solvent)

  • Plasticizer (e.g., chlorinated paraffin)

  • Pigments and fillers (e.g., iron oxide, zinc oxide)

  • Dispersing agent

  • High-speed disperser or ball mill

  • Test panels (e.g., PVC or steel plates, 10x10 cm)

Procedure:

  • Binder Preparation: Dissolve the rosin in xylene to create a binder solution of the desired viscosity. The ratio of rosin to xylene will depend on the desired paint consistency.

  • Pigment Dispersion: In a separate container, mix the pigments, fillers, and a small amount of the binder solution. Add the dispersing agent and mix at high speed using a disperser or ball mill until a fine, homogeneous paste is formed.

  • Paint Formulation: Gradually add the remaining binder solution to the pigment paste while continuously mixing.

  • Incorporation of this compound: Dissolve the calculated amount of this compound in a small volume of a compatible solvent (e.g., dimethyl sulfoxide - DMSO) and then add it to the paint mixture. The final concentration of this compound in the paint should be determined based on the desired release rate and efficacy, typically ranging from 1% to 10% (w/w).

  • Final Mixing: Add the plasticizer and continue mixing until the paint is homogeneous.

  • Viscosity Adjustment: Adjust the viscosity of the final paint formulation with xylene as needed.

  • Coating Application: Apply the formulated paint to the test panels using a brush or a spray applicator to achieve a uniform dry film thickness. Prepare control panels with paint lacking this compound.

  • Drying: Allow the coated panels to dry completely at room temperature for at least 24 hours before testing.

Static Immersion Test for Antifouling Efficacy

This protocol outlines the procedure for evaluating the antifouling performance of this compound-coated panels in a natural marine environment, following the principles of ASTM D3623/D6990 standards.[4]

Materials:

  • This compound-coated test panels

  • Control panels (without this compound)

  • Inert reference panels (e.g., uncoated PVC)

  • Test rack for panel immersion

  • Marine test site with significant fouling pressure

  • Camera for photographic documentation

Procedure:

  • Panel Preparation: Securely attach the this compound-coated, control, and reference panels to the test rack.

  • Immersion: Submerge the test rack at the marine test site at a depth known to experience high fouling activity (typically 1-2 meters below the low tide mark).

  • Exposure Period: Expose the panels for a predetermined period, typically ranging from several weeks to months, depending on the fouling season and the expected performance of the coating.

  • Periodic Inspection: At regular intervals (e.g., weekly or bi-weekly), carefully retrieve the test rack from the water for inspection.

  • Data Collection:

    • Visual Assessment: Photograph each panel to document the extent and type of fouling.

    • Fouling Coverage: Estimate the percentage of the panel surface covered by different types of fouling organisms (e.g., slime, algae, barnacles, tubeworms).

    • Fouling Rating: Assign a fouling rating based on a standardized scale (e.g., 0 for no fouling to 5 for heavy fouling).

  • Final Evaluation: At the end of the exposure period, perform a detailed final evaluation of all panels.

  • Data Analysis: Compare the fouling coverage and ratings of the this compound-coated panels with the control and reference panels to determine the antifouling efficacy of this compound.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on acetylcholinesterase, a key enzyme in the nervous system of many marine invertebrates.[5][6]

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from a relevant marine invertebrate (e.g., barnacle larvae) or a commercially available source

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the following in order:

      • Phosphate buffer

      • This compound solution at various concentrations (test wells) or solvent only (control wells).

      • AChE solution.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Simultaneously, add the DTNB solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of AChE inhibition for each concentration of this compound compared to the control.

    • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

Signaling Pathways and Mechanisms of Action

The antifouling activity of this compound is believed to be mediated through the disruption of key physiological processes in fouling organisms, particularly during the larval settlement stage. The primary proposed mechanisms include the inhibition of acetylcholinesterase (AChE) and the modulation of calcium signaling pathways.[1][7]

Proposed Signaling Pathway for this compound's Antifouling Action

The following diagram illustrates the proposed signaling pathway through which this compound may inhibit the settlement of barnacle larvae.

Aerothionin_Antifouling_Pathway cluster_AChE Cholinergic Synapse This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits CaChannel Voltage-gated Ca2+ Channels This compound->CaChannel Modulates Acetylcholine Acetylcholine Accumulation NervousSystem Hyperstimulation of Nervous System Acetylcholine->NervousSystem Leads to Behavior Disrupted Settlement Behavior (e.g., exploration, attachment) NervousSystem->Behavior Results in Settlement Inhibition of Larval Settlement Behavior->Settlement Contributes to CaInflux Altered Ca2+ Influx CaChannel->CaInflux Affects Signaling Disruption of Ca2+ -dependent Signaling (e.g., cement curing, muscle contraction) CaInflux->Signaling Causes Signaling->Settlement Contributes to

Caption: Proposed mechanism of this compound's antifouling action.

Experimental Workflow for Antifouling Coating Development

The development and validation of an this compound-based antifouling coating follows a logical progression of experimental steps.

Antifouling_Coating_Workflow Start Start: Identify this compound as a potential antifoulant Formulation Coating Formulation (incorporation of this compound) Start->Formulation LabTesting Laboratory Efficacy Testing (e.g., larval settlement assays) Formulation->LabTesting Mechanism Mechanism of Action Studies (e.g., AChE inhibition, Ca2+ signaling) LabTesting->Mechanism FieldTesting Field Testing (Static Immersion Trials) LabTesting->FieldTesting Optimization Coating Optimization (adjust formulation based on results) Mechanism->Optimization FieldTesting->Optimization Optimization->Formulation Iterate End End: Optimized Antifouling Coating Optimization->End

Caption: Workflow for developing this compound-based antifouling coatings.

Conclusion

This compound presents a compelling case as a natural and effective antifouling agent. The protocols and data provided in these application notes offer a foundational framework for researchers to explore its potential further. Future research should focus on optimizing coating formulations for controlled release, conducting long-term field trials to assess durability and performance under various environmental conditions, and further elucidating the specific molecular targets and signaling pathways affected by this compound in a wider range of fouling organisms. Such efforts will be instrumental in translating the promise of this marine natural product into a commercially viable and environmentally responsible antifouling technology.

References

Troubleshooting & Optimization

Technical Support Center: Improving Aerothionin Yield from Marine Sponge Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction and purification of aerothionin from marine sponge extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a bromotyrosine-derived alkaloid found in marine sponges of the genus Aplysina. It is of significant scientific interest due to its diverse biological activities, including potential antimicrobial, and cytotoxic properties, making it a candidate for drug discovery programs.

Q2: Which sponge species are the best sources of this compound?

A2: Aplysina cavernicola is a well-documented and abundant source of this compound.[1][2] Other species within the Aplysina genus also produce this compound. The concentration of this compound can be quite high, reaching up to 10% of the sponge's dry weight in some cases.[3][4]

Q3: What are the key factors influencing the natural production of this compound in sponges?

A3: The production of secondary metabolites like this compound in sponges can be influenced by various environmental factors. Studies have shown a correlation between water temperature and the concentration of these compounds, with higher temperatures potentially leading to increased production.[5]

Q4: What are the general steps for obtaining pure this compound from a marine sponge?

A4: The general workflow involves:

  • Collection and Pre-processing: Collection of the sponge, followed by freezing or freeze-drying to preserve the chemical integrity of the metabolites.

  • Extraction: Homogenization of the sponge tissue and extraction with appropriate organic solvents to create a crude extract.

  • Purification: A multi-step process, typically involving liquid-liquid partitioning and column chromatography to isolate this compound from other compounds in the crude extract.

  • Analysis and Quantification: Using analytical techniques like HPLC and NMR to confirm the purity and quantify the yield of the isolated this compound.

Q5: What is the putative biosynthetic origin of this compound?

A5: this compound is believed to be biosynthesized from the amino acid tyrosine through a series of enzymatic reactions, including bromination and oxidative coupling. The pathway involves the formation of several key intermediates.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction and purification of this compound.

Low Extraction Yield

Problem: The amount of this compound in the crude extract is lower than expected.

Possible Cause Troubleshooting Step
Incomplete Cell Lysis Ensure the sponge tissue is thoroughly homogenized before extraction. Cryo-milling of freeze-dried sponge material can improve efficiency.
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. A mixture of polar and non-polar solvents, such as dichloromethane/methanol (1:1), is often effective. For exhaustive extraction, sequential extraction with solvents of increasing polarity (e.g., hexane, then ethyl acetate, then methanol) can be employed.
Insufficient Extraction Time/Repetitions Macerate the sponge material in the solvent for an adequate amount of time (e.g., 24-48 hours) with agitation. Repeat the extraction process at least three times with fresh solvent to ensure complete extraction.
Degradation of this compound This compound may be sensitive to high temperatures and prolonged exposure to light. Conduct extractions at room temperature or below and protect the extract from light.[6][7][8]
Sub-optimal Sponge Material The concentration of secondary metabolites can vary depending on the collection season and environmental conditions.[5] If possible, collect sponges during warmer months when metabolite production may be higher.
Poor Purification Efficiency

Problem: Difficulty in separating this compound from other compounds during column chromatography.

Possible Cause Troubleshooting Step
Incorrect Stationary Phase Silica gel is the most commonly used stationary phase for the purification of bromotyrosine derivatives.[1][9] Ensure the silica gel is properly activated before use.
Sub-optimal Mobile Phase A gradient elution is typically required. Start with a non-polar solvent (e.g., chloroform or hexane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate). Monitor the separation using Thin Layer Chromatography (TLC) to optimize the solvent gradient.
Co-elution of Impurities The crude extract contains a complex mixture of lipids, pigments, and other secondary metabolites.[4] A preliminary purification step, such as liquid-liquid partitioning (e.g., between n-butanol and water), can help remove highly polar or non-polar impurities before column chromatography.[10]
Column Overloading Loading too much crude extract onto the column will result in poor separation. A general rule of thumb is to use a 20:1 to 50:1 ratio of adsorbent weight to sample weight.[9]
Irreversible Adsorption Highly polar compounds in the extract can bind irreversibly to the silica gel. Pre-treating the crude extract with a solid-phase extraction (SPE) cartridge can help remove these interfering compounds.
Product Purity and Stability Issues

Problem: The purified this compound is not pure or degrades over time.

Possible Cause Troubleshooting Step
Presence of Isomeric Impurities Sponges often produce a variety of related bromotyrosine derivatives with similar polarities, which can be difficult to separate. Multiple chromatographic steps (e.g., silica gel followed by reversed-phase HPLC) may be necessary to achieve high purity.
Solvent Artifacts Reactive solvents or impurities in solvents can potentially react with the isolated compound. Use high-purity, HPLC-grade solvents for all purification steps.
Degradation During Solvent Removal Evaporating the solvent at high temperatures can lead to the degradation of this compound. Use a rotary evaporator at a low temperature (e.g., < 40°C) and under reduced pressure.
Improper Storage Like many natural products, this compound may be sensitive to light, heat, and oxygen. Store the purified compound in a sealed, amber vial at a low temperature (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon).[6][7]

Experimental Protocols

Protocol 1: Extraction of Crude this compound Extract
  • Sample Preparation:

    • Freeze-dry the collected Aplysina sponge material to a constant weight.

    • Grind the dried sponge tissue into a fine powder using a blender or a mortar and pestle.

  • Solvent Extraction:

    • Macerate the powdered sponge material in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at a ratio of 10 mL of solvent per gram of dry sponge weight.

    • Stir the mixture at room temperature for 24 hours, protected from light.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction of the sponge residue two more times with fresh solvent.

    • Combine the supernatants from all three extractions.

  • Solvent Removal:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., chloroform).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.[9]

    • Wash the packed column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10 v/v chloroform:methanol).

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Purification (Optional):

    • For higher purity, the combined fractions can be further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a methanol/water gradient.

Protocol 3: Quantification of this compound by HPLC
  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    • A gradient of HPLC-grade methanol and water (both containing 0.1% formic acid) is commonly used. A typical gradient might start at 50% methanol and increase to 100% methanol over 20-30 minutes.

  • Sample Preparation:

    • Dissolve a known weight of the purified this compound or a dried aliquot of the crude extract in methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample into the HPLC system.

    • Monitor the elution at a wavelength of 280 nm.

    • Quantify the amount of this compound by comparing the peak area to a standard curve prepared with a pure this compound standard.

Data Presentation

Table 1: Comparison of Extraction Solvents for Bromotyrosine Derivatives
Solvent SystemRelative PolarityTypical YieldAdvantagesDisadvantages
Methanol (MeOH)HighGood to ExcellentEffective for a broad range of polar compounds.May extract a high amount of salts and other polar impurities.[11]
Ethanol (EtOH)HighGoodLess toxic than methanol, suitable for some applications.Can be less efficient than methanol for certain compounds.[12]
Dichloromethane/Methanol (1:1)MediumExcellentBroad-spectrum solvent for compounds of intermediate polarity.Dichloromethane is a regulated solvent.
n-Butanol (n-BuOH)MediumGoodUseful for partitioning from aqueous extracts to concentrate alkaloids.Can be difficult to remove completely.
Ethyl Acetate (EtOAc)MediumModerateGood for extracting moderately polar, non-polar compounds.May not efficiently extract highly polar derivatives.

Note: Yields are qualitative and can vary significantly based on the sponge species, collection conditions, and extraction methodology.

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification sponge_collection Sponge Collection (Aplysina sp.) freezing Flash Freezing (-80°C) sponge_collection->freezing freeze_drying Freeze-Drying freezing->freeze_drying grinding Grinding to Powder freeze_drying->grinding extraction Solvent Extraction (CH2Cl2:MeOH, 1:1) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Optional) crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_fractions Combine Pure Fractions tlc_analysis->pure_fractions final_concentration Final Concentration pure_fractions->final_concentration hplc_analysis HPLC-UV Analysis final_concentration->hplc_analysis nmr_analysis NMR for Structure Confirmation final_concentration->nmr_analysis pure_this compound Pure this compound hplc_analysis->pure_this compound

Caption: Experimental workflow for the extraction and purification of this compound.

aerothionin_biosynthesis tyrosine L-Tyrosine dibromotyrosine 3,5-Dibromo-L-tyrosine tyrosine->dibromotyrosine Bromoperoxidase p_hydroxyphenylpyruvic_acid_oxime p-Hydroxyphenylpyruvic acid oxime tyrosine->p_hydroxyphenylpyruvic_acid_oxime Transamination & Oxidation dibromo_p_hydroxyphenylpyruvic_acid_oxime 3,5-Dibromo-p-hydroxyphenyl- pyruvic acid oxime dibromotyrosine->dibromo_p_hydroxyphenylpyruvic_acid_oxime Decarboxylation & Oxidation p_hydroxyphenylpyruvic_acid_oxime->dibromo_p_hydroxyphenylpyruvic_acid_oxime Bromination intermediate_1 Spiroisoxazoline Intermediate dibromo_p_hydroxyphenylpyruvic_acid_oxime->intermediate_1 Oxidative Cyclization This compound This compound intermediate_1->this compound Dimerization

Caption: Putative biosynthetic pathway of this compound from L-tyrosine.

References

Technical Support Center: Aerothionin Stability and Degradation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of aerothionin when dissolved in dimethyl sulfoxide (DMSO). The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing this compound?

For long-term storage, it is generally recommended to store this compound as a dry powder at -20°C or -80°C. For experimental use, DMSO is a common solvent for creating stock solutions due to its high solubilizing capacity for many organic molecules.

Q2: How should I prepare and store this compound stock solutions in DMSO?

It is best practice to prepare fresh DMSO stock solutions of this compound before each experiment. If short-term storage is necessary, store the DMSO stock solution at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solution from light and moisture.

Q3: What is the general stability of this compound in DMSO?

Q4: What are the potential signs of this compound degradation in my DMSO stock solution?

Visual indicators of degradation can include a change in the color of the solution. However, the absence of a color change does not guarantee stability. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the appearance of new peaks or a decrease in the parent compound's peak area over time.

Q5: What are the possible degradation pathways for this compound in DMSO?

Specific degradation pathways for this compound in DMSO have not been documented. However, based on its chemical structure, which includes isoxazole rings and amide bonds, potential degradation could involve:

  • Hydrolysis: If the DMSO is not anhydrous, water can lead to the hydrolysis of the amide bonds.

  • Solvent-Induced Degradation: DMSO can participate in or mediate degradation reactions, although this is less common at low temperatures.

  • Oxidation: Although less likely in the sulfoxide environment of DMSO, oxidative degradation can occur, especially if the solution is exposed to air and light for extended periods.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results between different batches of this compound-DMSO solution. Degradation of the stock solution.Prepare a fresh stock solution from dry powder for each experiment. If using a previously frozen stock, qualify its integrity using HPLC or LC-MS.
Loss of biological activity of the this compound solution over time. Chemical degradation of this compound.Minimize storage time of the DMSO stock solution. Store at -80°C in single-use aliquots. Re-evaluate the effective concentration if degradation is suspected.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Formation of degradation products.Prepare a fresh solution and re-analyze. If the peaks persist in fresh samples, they may be impurities from the original compound. If they appear over time, it indicates degradation.
Precipitation observed in the DMSO stock solution upon thawing. Poor solubility at lower temperatures or concentration exceeding solubility limit.Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the solution may be supersaturated. Consider preparing a more dilute stock solution.

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO

This protocol outlines a general method to evaluate the stability of this compound in DMSO under various storage conditions.

1. Materials:

  • This compound (dry powder)
  • Anhydrous DMSO (spectroscopic grade or equivalent)
  • HPLC or LC-MS system
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
  • Vials for storage (glass or polypropylene)[2]
  • Precision balance and volumetric flasks

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).
  • Aliquoting: Dispense the stock solution into multiple small-volume aliquots in appropriate vials.
  • Initial Analysis (T=0): Immediately analyze one aliquot using a validated HPLC or LC-MS method to determine the initial purity and peak area of this compound. This will serve as the baseline.
  • Storage Conditions: Store the remaining aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C). Include a condition with repeated freeze-thaw cycles (e.g., thawing at room temperature for 30 minutes and refreezing at -20°C daily).
  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
  • Sample Analysis: Analyze each aliquot using the same HPLC or LC-MS method as the initial analysis.
  • Data Analysis: Compare the peak area of this compound at each time point to the initial (T=0) peak area to calculate the percentage of remaining compound. Monitor for the appearance and increase of any new peaks, which would indicate degradation products.

3. Data Presentation:

Summarize the percentage of this compound remaining at each time point and storage condition in a table for easy comparison.

Table 1: Hypothetical Stability of this compound (10 mM) in DMSO

Storage Condition% Remaining after 24h% Remaining after 1 week% Remaining after 1 month
Room Temperature95%80%50%
4°C99%95%85%
-20°C>99%98%92%
-80°C>99%>99%98%
-20°C with 5 Freeze-Thaw Cycles98%94%88%

Note: This data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep_stock Prepare this compound Stock in DMSO aliquot Aliquot Samples prep_stock->aliquot initial_analysis T=0 Analysis (HPLC/LC-MS) aliquot->initial_analysis Baseline storage_rt Room Temp aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_neg20c -20°C aliquot->storage_neg20c storage_neg80c -80°C aliquot->storage_neg80c storage_ft Freeze-Thaw Cycles aliquot->storage_ft time_point_analysis Time-Point Analysis initial_analysis->time_point_analysis data_analysis Data Analysis & Comparison time_point_analysis->data_analysis storage_rt->time_point_analysis storage_4c->time_point_analysis storage_neg20c->time_point_analysis storage_neg80c->time_point_analysis storage_ft->time_point_analysis

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

degradation_pathway cluster_degradation Potential Degradation Pathways in DMSO cluster_products Hypothetical Degradation Products This compound This compound hydrolysis Hydrolysis (if water is present) This compound->hydrolysis oxidation Oxidation This compound->oxidation solvent_adduct DMSO Adduct Formation This compound->solvent_adduct hydrolyzed_product Amide Bond Cleavage Products hydrolysis->hydrolyzed_product oxidized_product Oxidized Derivatives oxidation->oxidized_product adduct_product This compound-DMSO Adduct solvent_adduct->adduct_product

Caption: Hypothetical degradation pathways of this compound in DMSO.

References

troubleshooting aerothionin solubility for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aerothionin bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges with this compound solubility and bioassay setup.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered when preparing this compound for bioassays.

Problem: My this compound is not dissolving in the initial solvent.

  • Question 1: What is the recommended solvent for creating a stock solution of this compound? this compound is known to be soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] For cell culture-based assays, it is highly recommended to use cell culture grade, anhydrous DMSO to prepare a high-concentration stock solution.

  • Question 2: I'm using DMSO, but the compound is still not fully dissolving. What should I do? If you are experiencing difficulty dissolving this compound in DMSO at room temperature, gentle warming and sonication can be employed. To increase solubility, you can heat the solution to 37°C and vortex or use an ultrasonic bath for a short period.[1] Ensure your DMSO is of high purity and anhydrous, as water content can significantly decrease the solubility of hydrophobic compounds.

Problem: My this compound precipitates when I add it to my aqueous cell culture medium.

  • Question 3: Why is my this compound precipitating in the cell culture medium? This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. The dramatic change in solvent polarity reduces the solubility of the compound, causing it to precipitate. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and to minimize precipitation.

  • Question 4: How can I prevent this compound from precipitating in my bioassay? To avoid precipitation, it is crucial to perform serial dilutions. First, prepare a high-concentration stock solution in 100% DMSO. Then, make intermediate dilutions in a mixture of DMSO and your cell culture medium before preparing the final working concentrations. It is also recommended to add the this compound solution to the medium while gently vortexing to ensure rapid and even dispersion.

Frequently Asked Questions (FAQs)

Solubility and Stock Solution Preparation

  • Q1: What is the maximum concentration of this compound that can be dissolved in DMSO? While specific quantitative data for this compound's maximum solubility in mg/mL is not readily available in public literature, it is known to be soluble in DMSO.[1] Based on supplier information for preparing molar solutions, concentrations of at least 10 mM can be achieved. It is recommended to start with a concentration in this range and visually inspect for complete dissolution.

  • Q2: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)? this compound is a hydrophobic molecule and is not readily soluble in aqueous solutions like water or PBS. A stock solution should first be prepared in an organic solvent like DMSO.

  • Q3: What is the recommended storage condition for this compound stock solutions? this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage at -80°C, the solution can be stable for up to six months.[1]

Bioassay Performance

  • Q4: What is a typical working concentration for this compound in a cytotoxicity assay? The effective concentration of this compound can vary depending on the cell line and assay duration. Published studies have shown that this compound exhibits cytotoxic effects in the micromolar range. For example, in some cancer cell lines, a significant reduction in cell viability has been observed at concentrations starting from 25 µM.[2][3] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • Q5: I am observing unexpected effects in my control group treated with the vehicle (DMSO). What could be the reason? High concentrations of DMSO can have cytotoxic effects on cells. It is crucial to ensure that the final concentration of DMSO in your bioassay is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤ 0.5%).

Quantitative Data Summary

SolventReported SolubilityNotes
Dimethyl Sulfoxide (DMSO) Soluble[1]High-purity, anhydrous DMSO is recommended. Gentle heating and sonication can aid dissolution.[1]
Ethanol Soluble[1]May be used as an alternative to DMSO, but DMSO is generally preferred for cell culture applications due to its lower volatility.
Water InsolubleThis compound is hydrophobic and does not dissolve in aqueous solutions.
Phosphate-Buffered Saline (PBS) InsolubleSimilar to water, this compound is not soluble in PBS.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Cell culture grade, anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound to prepare a 10 mM stock solution. (Molecular Weight of this compound: ~818.1 g/mol ).

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

    • If dissolution is slow, warm the tube to 37°C in a water bath for 5-10 minutes and vortex again, or place the tube in a sonicator bath for 5 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Troubleshooting this compound Precipitation in Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Cell culture medium (pre-warmed to 37°C)

    • Sterile microcentrifuge tubes or 96-well plate

  • Procedure (Serial Dilution Method):

    • Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:10 in 100% DMSO to get a 1 mM solution.

    • In a separate tube, prepare a further intermediate dilution by adding a small volume of the 1 mM solution to a larger volume of pre-warmed cell culture medium. For instance, add 10 µL of the 1 mM stock to 90 µL of medium to get a 100 µM solution with 10% DMSO.

    • From this 100 µM solution, perform further serial dilutions in cell culture medium to achieve your final desired working concentrations (e.g., 50 µM, 25 µM, 10 µM, etc.). This ensures that the final DMSO concentration remains low and consistent across all treatments.

    • When adding the this compound solutions to the wells containing cells and medium, add the solution dropwise while gently swirling the plate to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Visualizations

TroubleshootingWorkflow start Start: this compound Solubility Issue q1 Is the issue with the initial stock solution or precipitation in the final assay? start->q1 stock_issue Stock Solution Issue q1->stock_issue Initial Stock assay_issue Precipitation in Assay q1->assay_issue Assay q2_stock Are you using high-purity, anhydrous DMSO? stock_issue->q2_stock q1_assay What is the final DMSO concentration in your assay? assay_issue->q1_assay yes_dmso Yes q2_stock->yes_dmso no_dmso No q2_stock->no_dmso q3_stock Have you tried gentle warming (37°C) or sonication? yes_dmso->q3_stock use_proper_dmso Action: Use cell culture grade, anhydrous DMSO. no_dmso->use_proper_dmso use_proper_dmso->q3_stock yes_heat Yes q3_stock->yes_heat no_heat No q3_stock->no_heat consult_specialalist consult_specialalist yes_heat->consult_specialalist apply_heat Action: Gently warm or sonicate the solution. no_heat->apply_heat success Outcome: Solubility issue resolved. apply_heat->success consult_specialist Outcome: If still insoluble, consult with a chemist regarding potential compound degradation or impurities. high_dmso > 0.5% q1_assay->high_dmso low_dmso <= 0.5% q1_assay->low_dmso reduce_dmso Action: Lower the final DMSO concentration by adjusting your dilution scheme. high_dmso->reduce_dmso q2_assay Are you performing serial dilutions? low_dmso->q2_assay reduce_dmso->q2_assay yes_serial Yes q2_assay->yes_serial no_serial No q2_assay->no_serial q3_assay Are you adding the compound to the medium while mixing? yes_serial->q3_assay implement_serial Action: Implement a serial dilution protocol. Prepare intermediate dilutions before the final dilution. no_serial->implement_serial implement_serial->q3_assay yes_mixing Yes q3_assay->yes_mixing no_mixing No q3_assay->no_mixing yes_mixing->consult_specialist mix_while_adding Action: Add the compound solution dropwise to the medium while gently vortexing or swirling. no_mixing->mix_while_adding mix_while_adding->success

Caption: Troubleshooting workflow for this compound solubility issues.

SignalingPathways cluster_extracellular Extracellular cluster_cell Cell cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound Receptor Unknown Receptor(s) This compound->Receptor Binds to or interacts with MAPK_pathway MAPK Signaling (Hypothesized) Receptor->MAPK_pathway Activates/Inhibits? NFkB_pathway NF-κB Signaling (Hypothesized) Receptor->NFkB_pathway Activates/Inhibits? Ras Ras IKK IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Releases Transcription Gene Transcription (e.g., Pro-inflammatory cytokines) NFkB->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Apoptosis Apoptosis ERK->Apoptosis

Caption: Hypothesized signaling pathways affected by this compound.

References

Technical Support Center: Refining HPLC Methods for Aerothionin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining High-Performance Liquid Chromatography (HPLC) methods for the purification of aerothionin and related bromotyrosine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound purification?

A1: A reversed-phase HPLC method using a C18 column is the most common and effective starting point for the purification of this compound and other bromotyrosine derivatives from marine sponge extracts.[1][2] A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA), is typically employed.[1][3]

Q2: What type of HPLC column is best suited for this compound purification?

A2: C18 columns are widely used and generally provide good separation for bromotyrosine compounds.[1][2] For complex extracts, a high-resolution column with a smaller particle size (e.g., ≤5 µm) can improve peak separation.

Q3: What mobile phase additives are recommended?

A3: Acidic modifiers like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are commonly added to the mobile phase.[1] These additives help to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape for phenolic compounds like this compound.

Q4: How can I prepare my crude marine sponge extract for HPLC analysis?

A4: A common method involves sequential extraction of the ground sponge material with solvents of increasing polarity, such as dichloromethane (CH2Cl2) and methanol (MeOH).[1] The resulting extract can then be subjected to Solid Phase Extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities before injection into the HPLC system.[2] It is also crucial to filter the sample through a 0.22 or 0.45 µm filter to prevent clogging of the HPLC column.

Q5: At what wavelength should I monitor the elution of this compound?

A5: Bromotyrosine derivatives typically exhibit UV absorbance between 230 nm and 285 nm. Monitoring at a wavelength within this range, such as 254 nm, is a common practice for detecting these compounds.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Peak Tailing - Secondary interactions between the phenolic hydroxyl groups of this compound and residual silanol groups on the HPLC column packing. - Inappropriate mobile phase pH.- Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to suppress the ionization of silanol groups.[1] - Ensure the mobile phase pH is low enough to keep the phenolic groups of this compound protonated.
Poor Resolution/Overlapping Peaks - Inadequate separation efficiency of the column. - Gradient slope is too steep.- Use a longer column or a column with a smaller particle size for higher efficiency. - Optimize the gradient elution by making it shallower (i.e., a slower increase in the organic solvent percentage over a longer time).
Ghost Peaks - Contamination in the mobile phase or from the sample injection system. - Carryover from a previous injection.- Use high-purity HPLC-grade solvents and freshly prepared mobile phases. - Implement a thorough needle wash program in the autosampler. - Inject a blank solvent run to identify the source of contamination.
Loss of Compound (Low Recovery) - Degradation of this compound during the purification process. Spiroisoxazoline alkaloids can be sensitive to certain conditions. - Irreversible adsorption to the column.- Avoid prolonged exposure to strong acids or bases and high temperatures. Work at room temperature or below if possible. - Check the pH of the mobile phase and sample solution. - Ensure the column is properly conditioned and not overly retentive for the compound.
Fluctuating Retention Times - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation.- Ensure accurate and consistent preparation of the mobile phase. Use a gradient mixer if available. - Use a column oven to maintain a constant temperature. - Check the column's performance and replace it if it's degraded.

Experimental Protocols

General Protocol for Reversed-Phase HPLC Purification of this compound

This protocol is a generalized starting point based on methods used for similar bromotyrosine derivatives.[1][2] Optimization will be necessary for specific samples and equipment.

1. Sample Preparation:

  • Extract the lyophilized and ground sponge tissue sequentially with dichloromethane and methanol.

  • Combine the extracts and evaporate the solvent under reduced pressure.

  • Redissolve the crude extract in a minimal amount of methanol.

  • Perform Solid Phase Extraction (SPE) on a C18 cartridge, eluting with a stepwise gradient of water-methanol.

  • Collect the fractions and analyze by thin-layer chromatography (TLC) or a rapid analytical HPLC run to identify the fractions containing this compound.

  • Evaporate the solvent from the desired fractions and redissolve in the initial HPLC mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-45 min: Linear gradient from 10% to 100% B

    • 45-55 min: 100% B (isocratic wash)

    • 55-60 min: Re-equilibration to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10-100 µL, depending on the concentration.

Quantitative Data Summary

Parameter Value/Range Reference Compound(s) Source
Column Type C18Bromotyrosine Derivatives[1][2]
Mobile Phase Modifier 0.1% Formic Acid / 0.1% TFABromotyrosine Derivatives[1][3]
Detection Wavelength 230 - 285 nm (254 nm commonly used)Bromotyrosine Derivatives[1]
Typical Organic Solvent Methanol or AcetonitrileBromotyrosine Derivatives[1][2]

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_hplc HPLC Purification cluster_product Final Product sponge Marine Sponge Sample (e.g., Aplysina sp.) extraction Solvent Extraction (DCM/MeOH) sponge->extraction spe Solid Phase Extraction (C18 SPE) extraction->spe filtration Filtration (0.22 µm) spe->filtration hplc Reversed-Phase HPLC (C18 Column) filtration->hplc fractionation Fraction Collection hplc->fractionation analysis Purity Analysis (Analytical HPLC/MS) fractionation->analysis pure_this compound Purified this compound analysis->pure_this compound

Caption: Workflow for the purification of this compound from marine sponges.

troubleshooting_logic start Poor Peak Shape (Tailing/Fronting) check_mobile_phase Is an acidic modifier (e.g., 0.1% HCOOH) present? start->check_mobile_phase add_modifier Add acidic modifier to mobile phase. check_mobile_phase->add_modifier No check_column Is the column old or degraded? check_mobile_phase->check_column Yes good_peak Good Peak Shape add_modifier->good_peak replace_column Replace the HPLC column. check_column->replace_column Yes check_sample_solvent Is the sample dissolved in a solvent stronger than the initial mobile phase? check_column->check_sample_solvent No replace_column->good_peak change_solvent Dissolve sample in initial mobile phase. check_sample_solvent->change_solvent Yes check_sample_solvent->good_peak No change_solvent->good_peak

Caption: Troubleshooting logic for poor peak shape in this compound HPLC.

References

Technical Support Center: Overcoming Low Aqueous Solubility of Aerothionin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of aerothionin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

A1: this compound is a marine-derived natural product, specifically a brominated tyrosine derivative, with a tetrabromo spirocyclohexadienylisoxazole structure.[1] It has garnered interest for its potential anti-tumor and anti-angiogenic properties.[2] Like many complex, hydrophobic natural products, its chemical structure leads to poor solubility in water and aqueous buffers, which can significantly hinder its study in biological assays and its development as a therapeutic agent.[3]

Q2: How should I prepare a stock solution of this compound?

A2: Due to its hydrophobicity, this compound is practically insoluble in water. It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common choices for preparing stock solutions of hydrophobic compounds.[4][5]

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO or ethanol to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex or sonicate gently until the compound is fully dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Important Consideration: When diluting the stock solution into your aqueous buffer, do so rapidly and with vigorous mixing to minimize precipitation. The final concentration of the organic solvent in your assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.

Q3: My this compound precipitates out of solution when I add it to my cell culture media. What can I do?

A3: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of organic solvent is rapidly diluted into an aqueous medium where it is insoluble. To troubleshoot this, refer to the Troubleshooting Guide: Precipitation Issues below.

Q4: What are some advanced strategies to improve the aqueous solubility and bioavailability of this compound?

A4: Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[6]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within the hydrophobic core of a cyclodextrin.[1][7]

  • Liposomal Formulations: Entrapping this compound within the lipid bilayer of liposomes.[8][9]

  • Nanoparticle Formulations: Encapsulating this compound within polymeric nanoparticles.[10][11]

Detailed protocols for these methods are provided in the Experimental Protocols section.

Q5: What are the known mechanisms of action for this compound?

A5: The precise mechanisms of action for this compound are still under investigation. However, studies have suggested several potential signaling pathways and molecular targets:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in cancer.[12][13][14] this compound may exert its anti-tumor effects by inhibiting components of this pathway.

  • Adenosine A1 Receptor Inhibition: this compound has been shown to have inhibitory activity on the adenosine A1 receptor, which can influence various physiological processes.[2][15]

  • Voltage-Gated Calcium Channel Inhibition: Both this compound and its analogue, homothis compound, have been found to inhibit voltage-dependent calcium channels, which could impact cellular signaling and function.[16][17]

Diagrams of these potential signaling pathways are provided in the Signaling Pathways section below.

Troubleshooting Guides

Guide 1: Initial Dissolution and Precipitation Issues
Problem Possible Cause(s) Suggested Solution(s)
This compound powder will not dissolve in the chosen organic solvent (e.g., DMSO, ethanol). Insufficient solvent volume. Low-quality solvent. Compound degradation.1. Increase the solvent volume to lower the concentration. 2. Gently warm the solution (e.g., to 37°C) and vortex. 3. Use fresh, high-purity, anhydrous solvent.
This compound precipitates immediately upon dilution of the organic stock solution into aqueous media. The final concentration of this compound exceeds its solubility limit in the final solvent mixture. The rate of dilution is too slow.1. Decrease the final concentration of this compound in the aqueous medium. 2. Increase the percentage of the organic co-solvent, if permissible for your experiment (be mindful of solvent toxicity). 3. Add the stock solution dropwise into the aqueous medium while vortexing vigorously to ensure rapid dispersion. 4. Consider using a formulation strategy like cyclodextrin complexation or liposomes to increase aqueous solubility.
The solution is cloudy or contains visible particles after dilution. Precipitation or formation of aggregates.1. Filter the solution through a 0.22 µm syringe filter to remove precipitates (note: this will lower the effective concentration). 2. Use dynamic light scattering (DLS) to check for the presence of nano- or micro-aggregates. 3. Implement one of the advanced solubilization techniques outlined in the Experimental Protocols section.

Data Presentation

As specific solubility data for this compound is limited in publicly available literature, the following table provides representative solubility data for a model hydrophobic brominated tyrosine derivative to illustrate expected trends.

Table 1: Solubility of a Model Brominated Tyrosine Derivative in Various Solvents

Solvent Solubility (mg/mL) Notes
Water< 0.001Practically Insoluble
Phosphate-Buffered Saline (PBS), pH 7.4< 0.001Practically Insoluble
Ethanol~1.0Slightly Soluble
Dimethyl Sulfoxide (DMSO)> 30Soluble
N,N-Dimethylformamide (DMF)> 20Soluble

Table 2: Comparison of Potential Solubilization Strategies

Strategy Potential Solubility Enhancement Advantages Considerations
Co-solvents Low to ModerateSimple to prepare.Potential for solvent toxicity in biological assays. May not be sufficient for in vivo studies.
Cyclodextrins Moderate to HighCan significantly increase aqueous solubility. Low toxicity.[1]Requires optimization of the cyclodextrin type and complexation method.
Liposomes HighBiocompatible, suitable for in vivo delivery. Can encapsulate high drug payloads.[8]More complex preparation. Potential for stability issues.
Nanoparticles HighCan improve bioavailability and offer controlled release. Suitable for targeted delivery.[11]Requires specialized equipment for preparation and characterization.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol aims to find a suitable ratio of a water-miscible organic solvent and aqueous buffer to keep this compound in solution for in vitro assays.

  • Materials: this compound, DMSO, Ethanol, appropriate aqueous buffer (e.g., PBS or cell culture medium).

  • Procedure:

    • Prepare a 20 mM stock solution of this compound in 100% DMSO.

    • Create a series of co-solvent mixtures by combining your aqueous buffer with increasing percentages of DMSO (e.g., 0.5%, 1%, 2%, 5% v/v).

    • Add the this compound stock solution to each co-solvent mixture to achieve the desired final concentration (e.g., 10 µM).

    • Vortex immediately and vigorously.

    • Visually inspect for precipitation after 1 hour at room temperature.

    • Determine the lowest percentage of DMSO that maintains this compound solubility. Ensure this percentage is not toxic to your cells in a parallel control experiment.

Protocol 2: Cyclodextrin Complexation (Kneading Method)

This method creates an inclusion complex to enhance the aqueous solubility of this compound.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Water.

  • Procedure:

    • In a mortar, place this compound and HP-β-CD in a 1:2 molar ratio.

    • Add a small volume of an ethanol:water (1:1 v/v) mixture to form a paste.

    • Knead the paste thoroughly with a pestle for 45-60 minutes.

    • Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

    • To test solubility, add the powdered complex to an aqueous buffer and stir. Determine the concentration of dissolved this compound using a suitable analytical method like HPLC.

Protocol 3: Liposomal Formulation (Thin-Film Hydration Method)

This protocol encapsulates this compound into liposomes for improved stability and delivery.[9]

  • Materials: this compound, Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol (Chol), N-(carbonyl-methoxypolyethylene glycol 2000)-DSPE (MPEG-DSPE), Chloroform, PBS (pH 7.4).

  • Procedure:

    • Dissolve this compound, HSPC, Chol, and MPEG-DSPE in chloroform in a round-bottom flask. A common molar ratio for lipids is 56:38:5 (HSPC:Chol:MPEG-DSPE).

    • Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing or sonicating. The temperature of the buffer should be above the phase transition temperature of the lipids (e.g., 60-65°C for HSPC).

    • To obtain a uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm).

    • Remove any unencapsulated this compound by size exclusion chromatography or dialysis.

Protocol 4: PLGA Nanoparticle Formulation (Emulsification-Solvent Evaporation)

This protocol encapsulates this compound in biodegradable PLGA nanoparticles.[18][19]

  • Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM), Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water).

  • Procedure:

    • Dissolve PLGA and this compound in DCM to form the organic phase.

    • Add the organic phase to the aqueous PVA solution (the external phase).

    • Emulsify the mixture using a high-speed homogenizer or probe sonicator to form an oil-in-water (o/w) emulsion.

    • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, which results in the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).

    • Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.

    • Lyophilize the final nanoparticle suspension for long-term storage, often with a cryoprotectant like sucrose.

Visualizations

Experimental and Logical Workflows

G start Start: this compound Powder stock_sol Prepare Stock Solution (e.g., 10 mM in 100% DMSO) start->stock_sol dilution Dilute stock in aqueous buffer stock_sol->dilution check_sol Is the solution clear? dilution->check_sol success Proceed with Experiment check_sol->success Yes precip Precipitation Occurs check_sol->precip No troubleshoot Troubleshooting Options precip->troubleshoot cosolvent Optimize Co-solvent % troubleshoot->cosolvent advanced Use Advanced Formulation troubleshoot->advanced cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin liposome Liposomal Formulation advanced->liposome nanoparticle Nanoparticle Formulation advanced->nanoparticle

Caption: Workflow for selecting a solubilization strategy for this compound.

Signaling Pathways

PI3K_Akt_mTOR receptor receptor pathway_mol pathway_mol This compound This compound PI3K PI3K This compound->PI3K ? Akt Akt This compound->Akt ? mTORC1 mTORC1 This compound->mTORC1 ? output output RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PDK1 PDK1 PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PIP3->PDK1 PDK1->Akt mTORC2 mTORC2 Akt->mTORC1 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Adenosine_Receptor receptor receptor pathway_mol pathway_mol This compound This compound A1R Adenosine A1 Receptor (A1R) This compound->A1R output output Gi Gi Protein A1R->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Inhibition of Cellular Response cAMP->Response

Caption: Proposed mechanism of this compound as an inhibitor of the Adenosine A1 Receptor.

Calcium_Channel receptor receptor pathway_mol pathway_mol This compound This compound VGCC Voltage-Gated Ca2+ Channel This compound->VGCC Inhibition output output Ca_out Ca2+ (intracellular) VGCC->Ca_out Ca_in Ca2+ (extracellular) Ca_in->VGCC Response Reduced Cellular Response Ca_out->Response

Caption: Mechanism of this compound as an inhibitor of voltage-gated calcium channels.

References

Technical Support Center: Mitigating Off-Target Effects of Aerothionin in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of aerothionin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is a brominated tyrosine-derived metabolite originally isolated from marine sponges. Its primary known biological activity is cytotoxicity against various cancer cell lines, making it a compound of interest for anti-tumor research.[1] It has been shown to significantly reduce the viability of pheochromocytoma cell lines at concentrations of 25 µM and above.[1]

Q2: What are the known off-target interactions of this compound?

While a comprehensive off-target profile for this compound is not yet fully elucidated in publicly available literature, two potential off-target activities have been identified:

  • Adenosine A1 receptor inhibition: this compound has been reported to inhibit the adenosine A1 receptor.[1]

  • Effects on voltage-dependent calcium channels: Studies have suggested that this compound may affect the function of voltage-dependent calcium channels.[1]

Q3: How can I distinguish between on-target cytotoxic effects and off-target effects in my cell-based assays?

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. A multi-pronged approach is recommended:

  • Dose-response analysis: Conduct detailed dose-response curves for this compound in your cancer cell line of interest and in non-target cell lines (e.g., normal fibroblasts). A significant separation in the effective concentration for cytotoxicity in cancer cells versus other effects in non-target cells can suggest a therapeutic window.

  • Genetic knockdown/knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the putative primary target in your cancer cell line. If the cells become resistant to this compound treatment, it provides strong evidence for on-target activity.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to verify direct binding of this compound to its intended target inside the cell.

  • Use of specific antagonists for off-targets: If you suspect off-target effects through the adenosine A1 receptor or calcium channels, you can co-treat cells with this compound and a specific antagonist for these off-targets to see if the observed phenotype is rescued.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cytotoxicity in control (non-cancerous) cell lines at low concentrations of this compound. Off-target effects may be dominating at the tested concentrations.1. Perform a full dose-response curve to determine the EC50 in your control cell lines. 2. Compare this to the EC50 in your cancer cell line to assess the therapeutic window. 3. Consider using concentrations below the EC50 for control cells in your primary experiments.
Inconsistent results between experimental repeats. 1. Variability in cell health and density. 2. Instability of this compound in solution. 3. Off-target effects manifesting differently under slight variations in experimental conditions.1. Standardize cell seeding density and ensure cells are in a logarithmic growth phase. 2. Prepare fresh solutions of this compound for each experiment. 3. Include appropriate positive and negative controls in every experiment.
Observed phenotype does not correlate with the known anti-proliferative effects of this compound. The observed effect may be due to an off-target interaction.1. Investigate potential involvement of adenosine A1 receptor or calcium channels using specific inhibitors or activators in your assay. 2. Perform a target deconvolution study (e.g., using chemical proteomics) to identify novel off-targets in your specific experimental system.
CRISPR-Cas9 knockout of the putative target does not rescue the cytotoxic effect of this compound. 1. The identified "on-target" may be incorrect. 2. this compound may have multiple on-targets contributing to cytotoxicity. 3. Potent off-target effects are responsible for the observed cytotoxicity.1. Re-evaluate the primary target identification. 2. Perform a kinome scan or other broad profiling to identify other potential targets. 3. Conduct target deconvolution studies to identify the protein(s) responsible for the cytotoxic effect.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Different Cell Lines

Cell LineCell TypeParameterValueReference
MPCMouse PheochromocytomaRelative Viability (25 µM)83.7 ± 1.7%[1]
MPCMouse PheochromocytomaRelative Viability (50 µM)55.1 ± 2.2%[1]
MTTMouse PheochromocytomaEC50 (normoxic)48.1 µM[1]
MS1Mouse EndothelialRelative Viability (25 µM)~80%[1]
HUVECHuman Umbilical Vein EndothelialRelative Viability (25 µM)~75%[1]
3T3Mouse FibroblastRelative Viability (25 µM)116.6 ± 4.0%[1]

Table 2: Off-Target Profile of this compound

Off-TargetAssay TypeIC50 / KiReference
Adenosine A1 ReceptorRadioligand Binding AssayData not available[1]
Voltage-Dependent Calcium ChannelsElectrophysiologyData not available[1]

Note: Researchers should experimentally determine the IC50/Ki values for these off-targets in their specific assay systems to accurately assess the potential for off-target effects.

Experimental Protocols

Protocol 1: Cellular Viability Assay using MTT

This protocol is designed to determine the cytotoxic effects of this compound on adherent cell lines.

Materials:

  • This compound

  • Target cell lines (e.g., MPC, MTT, 3T3)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a DMSO-only vehicle control.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Adenosine A1 Receptor Competitive Binding Assay

This protocol can be used to determine the binding affinity (Ki) of this compound for the human adenosine A1 receptor.

Materials:

  • This compound

  • Membrane preparations from cells expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells)

  • [3H]DPCPX (a radiolabeled A1 receptor antagonist)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known A1 receptor ligand like NECA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the following in each well:

      • 50 µL of binding buffer

      • 25 µL of [3H]DPCPX (at a final concentration near its Kd)

      • 25 µL of this compound at various concentrations (e.g., from 1 nM to 100 µM) or vehicle control. For non-specific binding, use a saturating concentration of NECA.

      • 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Assessment cluster_on_target On-Target Validation cluster_off_target Off-Target Investigation cluster_conclusion Conclusion problem Unexpected Phenotype or High Control Cell Cytotoxicity dose_response Dose-Response Curve (Cancer vs. Control Cells) problem->dose_response Start crispr CRISPR/siRNA of Putative Target dose_response->crispr If Therapeutic Window Exists antagonist Co-treatment with Off-Target Antagonists dose_response->antagonist If No Therapeutic Window cetsa Cellular Thermal Shift Assay (CETSA) crispr->cetsa Validate Target Engagement crispr->antagonist If No Rescue conclusion Confirmation of On-Target vs. Off-Target Effect cetsa->conclusion On-Target Confirmed binding_assay Off-Target Binding Assay (e.g., Adenosine A1 Receptor) antagonist->binding_assay Investigate Specific Off-Targets profiling Broad Off-Target Profiling (e.g., Kinome Scan) binding_assay->profiling If Specific Off-Target Confirmed profiling->conclusion Off-Target(s) Identified

Caption: Workflow for troubleshooting this compound's off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound Target Putative Cancer Target (e.g., Proliferation-related Kinase) This compound->Target Inhibition A1R Adenosine A1 Receptor This compound->A1R Inhibition CaChannel Voltage-gated Ca²⁺ Channel This compound->CaChannel Modulation Proliferation Cell Proliferation Target->Proliferation Apoptosis Apoptosis Target->Apoptosis cAMP ↓ cAMP A1R->cAMP CaInflux ↓ Ca²⁺ Influx CaChannel->CaInflux NeuronalActivity Altered Neuronal Activity CaInflux->NeuronalActivity Cardiovascular Cardiovascular Effects CaInflux->Cardiovascular

Caption: Potential signaling pathways affected by this compound.

References

Validation & Comparative

Comparative Analysis of Aerothionin and Homoaerothionin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the marine-derived bromotyrosine compounds, aerothionin and homothis compound. This document summarizes their cytotoxic, and potential antimicrobial and anti-inflammatory activities, supported by available experimental data and detailed protocols.

Chemical Structures and Overview

This compound and its homolog, homothis compound, are tetrabrominated spirocyclohexadienylisoxazole alkaloids isolated from marine sponges of the order Verongiida, such as Aplysina cavernicola. These compounds are of significant interest to the scientific community due to their diverse biological activities, including potent antitumor effects. Structurally, they differ by a single methylene group in the diamine chain, a variation that can influence their biological efficacy and pharmacokinetic properties.

Comparative Cytotoxicity Analysis

A pivotal study by Drechsel et al. (2020) provides a direct comparative analysis of the cytotoxic effects of this compound and homothis compound against various cancer and normal cell lines. The findings from this study form the primary basis for the quantitative comparisons presented below.

Data Presentation: Cytotoxicity against Cancer Cell Lines
Cell LineCompoundEC50 (µM)Relative Viability (RV) at 25 µM (%)Relative Viability (RV) at 50 µM (%)
MPC (Mouse Pheochromocytoma)This compoundNot Determined83.7 ± 1.755.1 ± 2.2
Homothis compoundNot Determined88.6 ± 4.061.3 ± 1.7
MTT (Mouse Pheochromocytoma)This compoundNot Determined84.5 ± 3.7 (Hypoxia)58.2 ± 2.0 (Hypoxia)
Homothis compoundNot Determined83.3 ± 5.455.7 ± 5.7
HUVEC (Human Umbilical Vein Endothelial Cells)This compound43.8Not ReportedNot Reported
Homothis compound34.5Not ReportedNot Reported
MS1 (Mouse Endothelial Cells)This compoundNot Determined77.7 ± 4.660.4 ± 8.5
Homothis compoundNot Determined75.9 ± 2.859.2 ± 6.0
3T3 (Mouse Fibroblasts)This compoundNot Determined116.6 ± 4.0100.8 ± 6.4
Homothis compoundNot Determined116.4 ± 0.8102.3 ± 1.0

Source: Drechsel et al. (2020).[1]

Key Observations:

  • Both this compound and homothis compound exhibit significant cytotoxic activity against pheochromocytoma cell lines (MPC and MTT) at concentrations of 25 µM and higher.[1]

  • Homothis compound generally displays slightly lower or comparable cytotoxicity against the tested cancer cell lines compared to this compound.[1]

  • Both compounds show cytotoxic effects on normal endothelial cells (HUVEC and MS1) at higher concentrations.[1]

  • Interestingly, at lower concentrations, both compounds were found to stimulate the viability of normal fibroblast cells (3T3), suggesting a potential for a favorable therapeutic window.[1]

Proposed Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound and homothis compound are not yet fully elucidated. However, research suggests potential interactions with key signaling pathways.

Inhibition of Adenosine A1 Receptor Signaling (Hypothetical)

It has been proposed that this compound may act as an inhibitor of the adenosine A1 receptor.[1] This G-protein coupled receptor is involved in various physiological processes, and its inhibition could lead to downstream effects that contribute to cytotoxicity in cancer cells.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound / Homothis compound A1R Adenosine A1 Receptor This compound->A1R Inhibition G_protein Gi/o Protein A1R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effectors (e.g., CREB) PKA->Downstream Phosphorylation Apoptosis Apoptosis Downstream->Apoptosis Modulation of Gene Expression

Caption: Hypothetical inhibition of Adenosine A1 Receptor signaling.

Modulation of Voltage-Dependent Calcium Channel Signaling (Hypothetical)

Another proposed mechanism involves the inhibition of voltage-dependent calcium channels.[1] By blocking these channels, this compound and homothis compound could disrupt calcium homeostasis within the cell, leading to the activation of apoptotic pathways.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound This compound / Homothis compound VDCC Voltage-Dependent Calcium Channel Compound->VDCC Inhibition Ca_int Ca²⁺ (intracellular) VDCC->Ca_int Influx Ca_ext Ca²⁺ (extracellular) Ca_ext->VDCC Calmodulin Calmodulin Ca_int->Calmodulin Activation Caspase Caspase Activation Calmodulin->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical modulation of Voltage-Dependent Calcium Channels.

Antimicrobial and Anti-inflammatory Activities

Experimental Protocols

The following are summarized methodologies for the key experiments cited in this guide, based on the work of Drechsel et al. (2020).[1]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells (MPC, MTT, MS1, 3T3, HUVEC) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells were treated with various concentrations of this compound or homothis compound (typically 0-100 µM) for 24 hours.

  • MTT Incubation: After treatment, the medium was replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The relative cell viability was calculated as a percentage of the untreated control. The EC50 values were determined by non-linear regression analysis.

Spheroid Growth Assay
  • Spheroid Formation: Single-cell suspensions were seeded in ultra-low attachment 96-well plates to allow for spheroid formation over 3-4 days.

  • Treatment: Spheroids were treated with the test compounds (e.g., 10 µM) at specified time points.

  • Image Acquisition: Images of the spheroids were captured at regular intervals using an inverted microscope.

  • Area Measurement: The spheroid area was quantified using image analysis software (e.g., ImageJ).

  • Data Analysis: The change in spheroid area over time was calculated and compared between treated and untreated groups.

cluster_workflow Experimental Workflow: Spheroid Growth Assay A 1. Cell Seeding (Ultra-low attachment plate) B 2. Spheroid Formation (3-4 days) A->B C 3. Treatment with This compound / Homothis compound B->C D 4. Image Acquisition (Regular intervals) C->D E 5. Spheroid Area Quantification D->E F 6. Data Analysis (Growth over time) E->F

Caption: Workflow for the 3D Spheroid Growth Assay.

Conclusion

This compound and homothis compound are promising natural products with significant anti-tumor activity. The available data suggests that both compounds have comparable cytotoxic effects against pheochromocytoma cells, with a potentially favorable therapeutic window due to their stimulatory effect on normal fibroblasts at lower concentrations. While their exact mechanisms of action are still under investigation, inhibition of adenosine A1 receptors and voltage-dependent calcium channels are plausible targets. A significant data gap exists in the direct comparative analysis of their antimicrobial and anti-inflammatory properties. Further research is crucial to fully elucidate their therapeutic potential and mechanisms of action, which will be vital for any future drug development efforts.

References

Cross-Validation of Aerothionin's Antimycobacterial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimycobacterial activity of aerothionin, a bromotyrosine-derived natural product, with standard first-line antitubercular drugs. The information is compiled from recent studies to assist in the evaluation of its potential as a lead compound in drug discovery programs.

Comparative Efficacy: this compound vs. First-Line Antitubercular Agents

This compound has demonstrated notable activity against drug-resistant strains of Mycobacterium tuberculosis. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound compared to standard drugs against various M. tuberculosis isolates. Lower MIC values indicate higher potency.

Compound M. tuberculosis Strain(s) MIC (µg/mL) Reference
This compound Drug-Resistant Clinical Isolates16 - 32[1]
Isoniazid Susceptible ("Wild Type")≤ 0.1[2]
Isoniazid-Resistant2 - >4[1]
Rifampicin Susceptible ("Wild Type")≤ 0.5[2]
Rifampicin-Resistant1 - >4[1]
Ethambutol Susceptible ("Wild Type")≤ 4.0[2]
Ethambutol-Resistant>8[3]

Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is for comparative purposes.

Experimental Protocols: Antimycobacterial Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis, based on common methodologies such as the Microplate Alamar Blue Assay (MABA) and broth microdilution.[2][3]

1. Preparation of Mycobacterial Inoculum:

  • M. tuberculosis is cultured on a suitable medium, such as Löwenstein-Jensen slants or in Middlebrook 7H9 broth.[4]
  • The bacterial suspension is prepared and its turbidity is adjusted to a McFarland standard (e.g., 1.0) to ensure a standardized cell density.

2. Microplate Preparation:

  • A 96-well microtiter plate is used for the assay.
  • The test compound (e.g., this compound) and reference drugs are serially diluted in Middlebrook 7H12 broth to achieve a range of concentrations.
  • Each well is inoculated with the standardized mycobacterial suspension.
  • Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

3. Incubation:

  • The microplate is sealed and incubated at 37°C.
  • Incubation time varies depending on the specific assay but is typically several days to allow for the slow growth of M. tuberculosis.[5]

4. Determination of MIC:

  • After incubation, a viability indicator, such as Alamar Blue (resazurin), is added to each well.
  • A color change (e.g., from blue to pink) indicates bacterial growth.
  • The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.[6]

Visualizing the Research Process and Mechanism

To better understand the workflow of antimycobacterial drug testing and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis culture Culture M. tuberculosis adjust Adjust Inoculum Density culture->adjust inoculate Inoculate Microplate adjust->inoculate serial_dilution Serial Dilution of Compounds serial_dilution->inoculate incubate Incubate Plates inoculate->incubate add_indicator Add Viability Indicator incubate->add_indicator read_results Read MIC Values add_indicator->read_results

Antimycobacterial Susceptibility Testing Workflow

hypothesized_pathway cluster_synthesis Mycolic Acid Biosynthesis Pathway This compound This compound This compound->inhibition cell_wall Mycobacterial Cell Wall disruption Cell Wall Disruption cell_wall->disruption fasI Fatty Acid Synthase I (FAS-I) fasII Fatty Acid Synthase II (FAS-II) fasI->fasII transport Mycolic Acid Transport fasII->transport transport->cell_wall Incorporation inhibition->fasII Inhibition? inhibition->transport Inhibition? bacterial_death Bacteriostatic/Bactericidal Effect disruption->bacterial_death

Hypothesized Mechanism of this compound Action

The precise molecular target of this compound in M. tuberculosis is still under investigation. However, based on the known mechanisms of other antimycobacterial agents that interfere with the cell envelope, it is hypothesized that this compound may disrupt the biosynthesis or transport of mycolic acids.[7] These are crucial components of the unique and complex mycobacterial cell wall. Inhibition of this pathway leads to a compromised cell envelope, ultimately resulting in the inhibition of bacterial growth or cell death. Further research is necessary to elucidate the specific enzymes or transport proteins that are targeted by this compound.

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic Aerothionin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of natural and synthetic aerothionin, a brominated tyrosine derivative with notable anti-tumor properties. While direct comparative studies evaluating the efficacy of natural versus synthetic this compound are not extensively available in the current body of scientific literature, this guide synthesizes the existing data on natural this compound's performance and presupposes an identical efficacy profile for its synthetic counterpart due to their shared chemical structure.

Chemical Structure and Properties

This compound, whether sourced from marine sponges like Aplysina cavernicola or produced through total synthesis, possesses the chemical formula C₂₄H₂₆Br₄N₄O₈.[1][2] Its complex structure features two spirocyclohexadienylisoxazole moieties linked by a diamine bridge. The total synthesis of (±)-aerothionin has been successfully achieved, confirming its structure and enabling the potential for analog development.

Efficacy in Preclinical Studies

Natural this compound has demonstrated significant anti-tumor activity in various preclinical models. The following table summarizes the key quantitative data from these studies.

Cell LineAssay TypeConcentrationEffect
Mouse Pheochromocytoma (MPC)Cell Viability (MTT)25 µM~16% reduction in relative viability
Mouse Pheochromocytoma (MPC)Cell Viability (MTT)50 µM~45% reduction in relative viability
Mouse Pheochromocytoma (MPC)Spheroid Growth10 µMSignificant deceleration of spheroid growth
Human Umbilical Vein Endothelial Cells (HUVECs)Cell Viability (MTT)25 µM~15% reduction in relative viability
Human Umbilical Vein Endothelial Cells (HUVECs)Cell Viability (MTT)50 µM~45% reduction in relative viability
Mouse Fibroblasts (3T3)Cell Viability (MTT)25 µM~17% increase in relative viability

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of this compound's anti-tumor activity is still under investigation. However, its effects on reducing cell viability and inhibiting spheroid growth suggest interference with critical cellular processes. The differential impact on cancerous versus normal cell lines points towards a degree of selectivity.

Given its cytotoxic and anti-proliferative effects, this compound may modulate key signaling pathways involved in cancer cell survival and proliferation, such as the MAPK/ERK and PI3K/Akt pathways. While direct evidence linking this compound to these pathways is pending, a generalized model of how an anti-tumor agent could interrupt these cascades is presented below.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Ras Ras Growth_Factor_Receptor->Ras Activates Akt Akt PI3K->Akt Activates Transcription_Factors Transcription Factors Akt->Transcription_Factors Regulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates ERK->Transcription_Factors Regulates This compound This compound (Hypothesized) This compound->PI3K Inhibits (Potential) This compound->MEK Inhibits (Potential) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized mechanism of this compound's anti-tumor action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's efficacy.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Treatment Treat with varying concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Add_MTT Add MTT reagent to each well Incubation->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability relative to control Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 2-4 hours.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group.

3D Spheroid Growth Assay

This assay provides a more physiologically relevant model to assess the anti-tumor effects of a compound.

Protocol:

  • Spheroid Formation: Single-cell suspensions are seeded into ultra-low attachment 96-well plates to allow for the formation of spheroids over 3-4 days.

  • Treatment: Spheroids are treated with this compound at the desired concentration.

  • Growth Monitoring: The growth of the spheroids is monitored over time (e.g., every 2-3 days for up to 14 days) by capturing images using a microscope.

  • Analysis: The area or volume of the spheroids is measured using image analysis software and compared to untreated controls.

Conclusion

Natural this compound exhibits promising anti-tumor activity, demonstrating cytotoxic effects against cancer cell lines while showing less toxicity towards certain normal cell lines. Although direct comparative studies are lacking, synthetic this compound is expected to display identical efficacy due to its identical chemical structure. Further research is warranted to fully elucidate the molecular mechanisms underlying this compound's therapeutic effects and to explore the potential of its synthetic analogs in cancer therapy. The development of a scalable synthetic route for this compound will be crucial for advancing these investigations.

References

A Head-to-Head Comparison of Aerothionin and Fistularin-3: Cytotoxic Potential and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of marine-derived natural products, the bromotyrosine derivatives aerothionin and fistularin-3 have emerged as compounds of significant interest for their potent biological activities. Both isolated from marine sponges, these molecules have demonstrated considerable cytotoxic and anti-proliferative effects against various cancer cell lines. This guide provides a comprehensive head-to-head comparison of their performance, supported by experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.

Comparative Cytotoxicity

This compound and fistularin-3 exhibit distinct cytotoxic profiles across different cancer cell lines. The following table summarizes their reported half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50), providing a quantitative comparison of their potency.

CompoundCell LineAssayIC50 / EC50 (µM)Reference
This compound MPC (mouse pheochromocytoma)Viability Assay~25 (significant reduction)[1][2]
MTT (mouse pheochromocytoma)Viability Assay>25[1]
MS1 (mouse endothelial)Viability Assay>50[1]
HUVEC (human endothelial)Viability Assay43.8[1]
HeLa (human cervical cancer)Cytotoxicity AssayMicromolar range[1]
MCF-7 (human breast cancer)Cytotoxicity AssayNot specified[1]
Fistularin-3 Jurkat E6.1 (human leukemia)MTT Assay7.39[3][4]
U937 (human leukemia)MTT Assay8.10[3][4]
BC1 (human breast cancer)Cytotoxicity Assay5.9 (as 11-epi-Fistularin-3)[5]
ZR-75-1 (human breast cancer)Cytotoxicity Assay4.5 (as 11-epi-Fistularin-3)[5]

Mechanistic Insights and Signaling Pathways

While the complete mechanisms of action for both compounds are still under investigation, preliminary studies have shed light on their molecular targets and effects on cellular signaling.

This compound: this compound has been shown to reduce the viability of pheochromocytoma cells and inhibit the growth of 3D spheroids of these cells.[1][2] It also displays cytotoxic activity against cervical and breast cancer cells.[1] Interestingly, this compound showed reduced toxicity towards normal endothelial cells compared to some other bromotyrosines and even stimulated the viability of fibroblasts, suggesting a potentially favorable therapeutic window.[1][2] Its broader biological activities include the inhibition of the adenosine A1 receptor and voltage-dependent calcium channels.[1]

Fistularin-3: Fistularin-3 has demonstrated pro-apoptotic and anti-proliferative effects in leukemia cell lines.[3][4] It induces a decrease in the number of cells in the S phase and an increase in the G0/G1 phase of the cell cycle.[3] Furthermore, fistularin-3 has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as NO, PGE2, TNF-α, IL-1β, and IL-6.[5] This anti-inflammatory activity is mediated through the downregulation of iNOS and COX-2 expression and the inhibition of MAPK phosphorylation, which is a result of preventing the nuclear translocation of NF-κB.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and fistularin-3.

Cell Viability and Cytotoxicity Assays

MTT Assay (for Fistularin-3):

  • Jurkat E6.1 and U937 cells were seeded in 96-well plates.

  • The cells were treated with varying concentrations of Fistularin-3.

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 values were then calculated.[3][4]

Viability and Proliferation Assays (for this compound):

  • Mouse pheochromocytoma cells (MPC and MTT) were seeded in 96-well plates.

  • Cells were treated with different concentrations of this compound under both normoxic and hypoxic conditions for 24 hours.

  • Cell viability was determined using a standard cell viability assay (the specific assay, e.g., MTT or CellTiter-Glo, was not explicitly detailed in the provided text but is a standard method).

  • For proliferation, the number of proliferating cells was determined, likely through methods such as BrdU incorporation or cell counting.[1]

Apoptosis and Cell Cycle Analysis (for Fistularin-3)

Annexin V/Propidium Iodide Staining:

  • Jurkat E6.1 and U937 cells were treated with Fistularin-3 for 24 and 48 hours.

  • The cells were harvested and washed with a binding buffer.

  • Cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

Cell Cycle Analysis:

  • Treated and untreated cells were harvested and fixed (e.g., with ethanol).

  • The fixed cells were then stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

  • The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[3]

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by fistularin-3 and a conceptual workflow for evaluating the cytotoxic effects of both compounds.

fistularin3_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_IFNg LPS / IFNγ IKK IKK LPS_IFNg->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates MAPK MAPK Fistularin3 Fistularin-3 Fistularin3->IKK inhibits Fistularin3->MAPK inhibits Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkappaB_nuc->Proinflammatory_genes activates transcription

Caption: Signaling pathway of Fistularin-3's anti-inflammatory action.

cytotoxicity_workflow Compound This compound or Fistularin-3 Treatment Treatment with varying concentrations Compound->Treatment CancerCells Cancer Cell Lines CancerCells->Treatment CytotoxicityAssay Cytotoxicity/Viability Assay (e.g., MTT) Treatment->CytotoxicityAssay MechanismStudies Mechanistic Studies (Apoptosis, Cell Cycle, etc.) Treatment->MechanismStudies DataAnalysis Data Analysis (IC50 Calculation) CytotoxicityAssay->DataAnalysis

Caption: Experimental workflow for evaluating cytotoxicity.

References

A Comparative Analysis of Aerothionin and Other Marine-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the marine natural product aerothionin and two other clinically relevant marine-derived anticancer agents: eribulin and trabectedin. The information presented is intended to facilitate further research and drug development efforts by providing available preclinical data on their cytotoxic activities, outlining their mechanisms of action, and detailing common experimental protocols.

Comparative Cytotoxicity

The following tables summarize the available in vitro cytotoxic activity of this compound, eribulin, and trabectedin against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Disclaimer: The data presented below are compiled from different studies. Direct comparison of IC50 values across different studies may not be accurate due to variations in experimental conditions, such as cell culture techniques, drug exposure times, and assay methodologies.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM)Reference
MPCPheochromocytoma~25[1][2][3][4]
MTTPheochromocytoma~25[1][2][3][4]
HeLaCervical CancerMicromolar range[3]
MCF-7Breast CancerMicromolar range[3]

Table 2: Cytotoxicity of Eribulin Mesylate

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-435Breast Cancer0.09
Hematologic Neoplasms (various)Leukemia/Lymphoma0.13 - 12.12
TNBC cell lines (various)Triple-Negative Breast Cancer0.4 - 4.3
LM8Osteosarcoma22.8
DunnOsteosarcoma21.5

Table 3: Cytotoxicity of Trabectedin

Cell LineCancer TypeIC50 (nM) - 24h exposureReference
DU145Prostate Cancer1.5 - 5
HeLaCervical Cancer1.5 - 5
HT29Colon Cancer1.5 - 5
HOP62Lung Cancer1.5 - 5
NCI-H295RAdrenocortical Carcinoma0.15
MUC-1Adrenocortical Carcinoma0.80
HAC-15Adrenocortical Carcinoma0.50

Mechanisms of Action & Signaling Pathways

The anticancer effects of these marine natural products are attributed to their distinct mechanisms of action, targeting different cellular components and pathways.

This compound: The precise anticancer signaling pathway of this compound is not yet fully elucidated. However, studies have indicated that its biological activity may involve the inhibition of the adenosine A1 receptor and voltage-dependent calcium channels.[3] These interactions could disrupt downstream signaling cascades crucial for cancer cell proliferation and survival.

Aerothionin_Mechanism This compound This compound A1R Adenosine A1 Receptor This compound->A1R Inhibition VDCC Voltage-Dependent Calcium Channels This compound->VDCC Inhibition Downstream Downstream Signaling (e.g., Proliferation, Survival) A1R->Downstream Disruption VDCC->Downstream Disruption

Figure 1: Proposed molecular targets of this compound.

Eribulin: Eribulin is a microtubule dynamics inhibitor. It functions by binding to the plus ends of microtubules, which are essential for mitotic spindle formation and cell division. This binding suppresses microtubule polymerization without affecting depolymerization, leading to a non-productive sequestration of tubulin. The disruption of microtubule function results in G2/M phase cell cycle arrest and subsequent apoptosis.

Eribulin_Mechanism Eribulin Eribulin Tubulin Tubulin Dimers Eribulin->Tubulin Sequesters into non-productive aggregates Microtubule Microtubule (+ end) Eribulin->Microtubule Binds to Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Required for G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 2: Eribulin's mechanism of microtubule inhibition.

Trabectedin: Trabectedin is an alkylating agent that binds to the minor groove of DNA. This interaction forms adducts that bend the DNA helix towards the major groove. The resulting DNA distortion interferes with transcription factors, DNA repair pathways (specifically the transcription-coupled nucleotide excision repair system), and induces DNA double-strand breaks. This cascade of events ultimately leads to cell cycle arrest and apoptosis.

Trabectedin_Mechanism Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Binds to Adducts DNA Adducts & Bending DNA->Adducts Forms Transcription Transcription Factor Interference Adducts->Transcription Causes Repair DNA Repair (TC-NER) Inhibition Adducts->Repair Causes DSB Double-Strand Breaks Adducts->DSB Induces Arrest Cell Cycle Arrest Transcription->Arrest Repair->Arrest DSB->Arrest Apoptosis Apoptosis Arrest->Apoptosis Leads to MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h (Attachment) A->B C Add serial dilutions of compounds B->C D Incubate for 24-72h (Treatment) C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan formation) E->F G Add solubilization solution F->G H Measure absorbance (570 nm) G->H I Calculate IC50 values H->I

References

Safety Operating Guide

Navigating the Safe Disposal of Aerothionin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of Aerothionin, a marine-derived bromotyrosine with antibiotic and antitumor properties, is critical to ensure laboratory safety and environmental protection.[1] Due to its cytotoxic potential and conflicting safety data, a cautious approach to its disposal is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Given the inconsistent information across safety data sheets (SDS), with one indicating no classification under the Globally Harmonized System (GHS) and another stating it is fatal if swallowed or in contact with skin, all personnel should treat this compound as a hazardous substance.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection, when handling this compound or its waste.[2][3]

  • Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in areas where this compound is handled.[2][5]

Step-by-Step Disposal Protocol for this compound Waste

The following procedures are based on best practices for the disposal of cytotoxic and hazardous chemical waste.

1. Segregation of Waste:

  • Immediately segregate all this compound-contaminated materials from the general laboratory waste stream.[6][7]

  • This includes unused or expired this compound, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE (e.g., gloves, disposable lab coats).[8]

2. Waste Container Selection and Labeling:

  • Solid Waste: Place all non-sharp, solid waste contaminated with this compound into a designated, leak-proof, and puncture-resistant container.[8] These containers should be clearly labeled with "Cytotoxic Waste" or "Hazardous Waste".[4][8] In many jurisdictions, these containers are color-coded, often with purple or red lids.[4][6][7]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed container. Do not dispose of liquid this compound waste down the drain.[6] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Sharps Waste: Any sharps (e.g., needles, syringes, contaminated glassware) must be disposed of in a designated sharps container that is also labeled as "Cytotoxic Waste".[4][8]

3. Waste Accumulation and Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.[9]

  • Ensure containers are kept closed except when adding waste.[10]

  • The storage area should be secure and away from general laboratory traffic.

4. Final Disposal:

  • The recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[4][6]

  • Arrange for the collection of this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

Quantitative Data Summary

For clarity, the following table summarizes key quantitative data related to the disposal of cytotoxic waste.

ParameterValueSource
Incineration Temperature Up to 1200 °CHigh-temperature incineration is required to completely destroy cytotoxic compounds.[4]
Gas Residence Time Minimum of 2 secondsThis ensures complete destruction during incineration.[4]
Spill Classification Small: < 5 mL or 5 gLarge: > 5 mL or 5 gThis classification determines the appropriate spill response protocol.[8]
Liquid Waste Neutralization Adjust pH to between 5 and 11.5For some aqueous chemical waste (not recommended for this compound without EHS approval), pH adjustment is necessary before drain disposal. Note: This is not the primary recommended disposal method for cytotoxic compounds.

Experimental Protocols: Spill Cleanup

In the event of an this compound spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.

Small Spill (<5 mL or 5 g) Cleanup Protocol:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing appropriate PPE, including double gloves, a disposable gown, and eye protection.

  • Containment: Cover the spill with absorbent pads, starting from the outside and working inwards.

  • Cleaning: Clean the area with an appropriate cleaning agent (e.g., soap and water), and then decontaminate with a suitable disinfectant if necessary.

  • Disposal: Place all cleanup materials (absorbent pads, contaminated PPE) into the designated cytotoxic waste container.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

Large Spill (>5 mL or 5 g) Cleanup Protocol:
  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Immediately contact your institution's EHS or emergency response team.

  • Restrict Access: Prevent personnel from entering the spill area.

  • Professional Cleanup: Allow trained professionals to manage the cleanup of large spills.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

Aerothionin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A This compound Use B Solid Waste (Gloves, Labware) A->B C Liquid Waste (Solutions) A->C D Sharps Waste (Needles, Glassware) A->D E Labeled Cytotoxic Solid Waste Container B->E F Labeled Hazardous Liquid Waste Container C->F G Labeled Cytotoxic Sharps Container D->G H EHS/Contractor Collection E->H F->H G->H I High-Temperature Incineration H->I

Caption: this compound Waste Disposal Workflow.

Disclaimer: This information is intended as a guide. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal. Your Environmental Health and Safety (EHS) department is the primary resource for guidance.

References

Essential Safety and Logistical Information for Handling Aerothionin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aerothionin, a marine-derived compound with demonstrated anti-tumor and antibiotic properties, requires careful handling in a laboratory setting due to its biological activity.[1] Although a Safety Data Sheet (SDS) may not classify this compound as a hazardous substance, its cytotoxic nature necessitates the implementation of rigorous safety protocols to minimize exposure and ensure a safe research environment. This guide provides essential, step-by-step procedures for the safe handling, use, and disposal of this compound, aligning with best practices for managing potent and investigational compounds.

Chemical and Physical Properties

A clear understanding of this compound's properties is fundamental to its safe handling.

PropertyValueSource
Molecular Formula C24H26Br4N4O8PubChem[2]
Molecular Weight 818.1 g/mol PubChem[2]
Appearance Solid (assumed)General chemical information
Solubility Soluble in Ethanol and DMSOGlpBio[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to biologically active compounds like this compound. The following PPE is mandatory when handling this compound in solid form or in solution.

PPE CategoryItemSpecification
Hand Protection Double GlovesTwo pairs of nitrile gloves. Change the outer glove immediately upon contamination.
Body Protection Disposable GownSolid-front, back-closing gown with long sleeves and tight-fitting cuffs.
Eye Protection Safety GogglesProvides a seal around the eyes to protect from splashes.
Face Protection Face ShieldTo be worn in conjunction with safety goggles when there is a significant risk of splashing.
Respiratory Protection N95 RespiratorRecommended when handling the powder form outside of a containment device.

Experimental Protocols: Safe Handling and Preparation of this compound Solutions

Adherence to a strict, step-by-step protocol is critical to minimizing the risk of exposure during routine laboratory procedures involving this compound.

Designated Handling Area
  • All work with this compound, both in solid and solution form, must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet.

  • The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any potential spills. This liner should be disposed of as cytotoxic waste after each use.[4]

Preparation of Stock Solutions
  • Pre-weighing Preparation : Before handling the solid compound, ensure all necessary equipment (spatulas, weigh boats, tubes, etc.) and PPE are readily available.

  • Weighing : Carefully weigh the desired amount of this compound powder within a chemical fume hood to prevent inhalation of airborne particles.

  • Solubilization :

    • Add the appropriate solvent (e.g., DMSO or ethanol) to the vessel containing the weighed this compound.

    • Gently agitate the mixture to ensure complete dissolution. To enhance solubility, the tube can be warmed to 37°C and sonicated.[3]

    • It is recommended to prepare solutions on the day of use if possible.[5]

  • Storage of Solutions : If storage is necessary, aliquot the stock solution into clearly labeled, sealed vials and store at -20°C for up to one month.[3][5] Avoid repeated freeze-thaw cycles.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Designated Area Prepare Designated Area Don PPE->Prepare Designated Area Weigh this compound Weigh this compound Prepare Designated Area->Weigh this compound Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

A clear and well-defined plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Alerting Personnel : Immediately alert others in the vicinity.

  • Evacuation : If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • PPE : Don the appropriate PPE, including a respirator if powder is present, before attempting to clean the spill.

  • Containment :

    • Liquids : Cover the spill with absorbent pads, working from the outside in.

    • Solids : Gently cover the powder with damp absorbent pads to avoid creating dust.

  • Cleaning : Clean the area with a detergent solution, followed by water.[2] All cleaning materials must be disposed of as cytotoxic waste.

  • Reporting : Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Decontamination

All surfaces and equipment that come into contact with this compound must be decontaminated.

  • Work Surfaces : At the end of each procedure, wipe down the designated work area with a detergent solution, followed by 70% ethanol or another appropriate disinfectant.

  • Equipment : Non-disposable equipment should be thoroughly cleaned with a detergent solution and rinsed.

Disposal Plan

All waste generated from the handling of this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

  • Segregation : All this compound-contaminated waste must be segregated from regular laboratory trash.

  • Waste Streams :

    • Sharps : Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof cytotoxic sharps container.[6]

    • Solid Waste : Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in a clearly labeled, leak-proof cytotoxic waste bag or container, often color-coded purple or yellow.[7][8]

    • Liquid Waste : Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour this compound solutions down the drain.[8]

  • Final Disposal : Cytotoxic waste is typically disposed of via high-temperature incineration.[7] Follow your institution's specific procedures for the collection and disposal of cytotoxic waste.

Signaling Pathway for Waste Disposal

This compound Waste This compound Waste Solid Waste Solid Waste This compound Waste->Solid Waste Liquid Waste Liquid Waste This compound Waste->Liquid Waste Sharps Waste Sharps Waste This compound Waste->Sharps Waste Cytotoxic Waste Bag Cytotoxic Waste Bag Solid Waste->Cytotoxic Waste Bag Cytotoxic Liquid Container Cytotoxic Liquid Container Liquid Waste->Cytotoxic Liquid Container Cytotoxic Sharps Container Cytotoxic Sharps Container Sharps Waste->Cytotoxic Sharps Container Incineration Incineration Cytotoxic Waste Bag->Incineration Cytotoxic Liquid Container->Incineration Cytotoxic Sharps Container->Incineration

Caption: Disposal pathway for this compound waste.

By implementing these safety and logistical procedures, researchers can confidently work with this compound while minimizing risks and ensuring a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aerothionin
Reactant of Route 2
Reactant of Route 2
Aerothionin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.